Boc-D-aspartinol 4-Benzyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSFNZVTUGZCK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-aspartinol 4-Benzyl Ester is a chiral building block of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of D-aspartic acid, it incorporates both a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester protecting group on the side-chain carboxyl group, with the alpha-carboxyl group having been reduced to a primary alcohol. This trifunctional nature makes it a versatile synthon for the introduction of a protected D-aspartinol moiety into more complex molecules, particularly in the synthesis of peptidomimetics and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug discovery.
Chemical Properties
This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 182748-72-7 |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Melting Point | 62-64 °C |
| Boiling Point (Predicted) | 467.4 ± 45.0 °C |
| Appearance | White to off-white solid |
| Storage Conditions | Sealed in a dry environment at 2-8 °C |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, Boc-D-aspartic acid 4-benzyl ester. This selective reduction of the α-carboxylic acid to a primary alcohol, while preserving the benzyl ester on the side chain, is a key transformation. A general and reliable method for this conversion involves the use of a borane reducing agent.
Experimental Protocol: Reduction of Boc-D-aspartic acid 4-benzyl ester
This protocol outlines a representative procedure for the synthesis of this compound from its carboxylic acid precursor.
Materials:
-
Boc-D-aspartic acid 4-benzyl ester
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-aspartic acid 4-benzyl ester (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: To the cooled solution, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.5-2.0 equivalents) dropwise via a syringe or dropping funnel. The addition should be slow to control the reaction temperature.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Characterization
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. Key signals to expect in the ¹H NMR spectrum include those for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the protons of the aspartinol backbone.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Logical Workflow for Synthesis and Purification
The following diagram, generated using the DOT language, illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in drug discovery. As a protected amino alcohol, it can be utilized in the synthesis of:
-
Peptidomimetics: The replacement of an amide bond in a peptide backbone with a modified linkage can lead to compounds with improved pharmacokinetic properties, such as enhanced stability towards enzymatic degradation. The hydroxyl group of this compound can serve as a handle for the formation of ester or ether linkages in peptidomimetic structures.
-
Chiral Ligands: The defined stereochemistry of this molecule makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis.
-
Novel Scaffolds: It can be incorporated into novel molecular scaffolds for the generation of compound libraries for high-throughput screening in drug discovery programs.
The general workflow for utilizing such a building block in a drug discovery context is depicted below.
An In-depth Technical Guide to (R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.
Chemical Structure and Properties
(R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a protected amino alcohol derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the benzyl group protects the carboxylic acid, allowing for selective reactions at other parts of the molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 182748-72-7[1] |
| Molecular Formula | C₁₆H₂₃NO₅[1] |
| Molecular Weight | 309.36 g/mol [1] |
| Canonical SMILES | C(C)(C)(C)OC(=O)N--INVALID-LINK--CO[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Purity | 95% | ChemShuttle[1] |
| Storage Temperature | 2-8 °C | ChemShuttle[1] |
Spectroscopic Data
Table 3: Spectroscopic Data for the (S)-enantiomer (as an estimate for the (R)-enantiomer)
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ 1.4 ppm (singlet, 9H, Boc tert-butyl), δ 3.6–4.2 ppm (multiplet, hydroxybutanoate backbone), δ 5.1–5.3 ppm (singlet, 2H, CH₂Ph)[2] |
| ¹³C NMR | No specific data found. |
| IR Spectroscopy | ~1680 cm⁻¹ (Boc carbamate), ~1740 cm⁻¹ (Ester carbonyl), ~3400 cm⁻¹ (hydroxyl)[2] |
Synthesis
A common synthetic route to (R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate involves the reduction of the corresponding protected aspartic acid derivative, N-Boc-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH).
Proposed Synthetic Workflow
The synthesis begins with the commercially available Boc-D-Asp(OBzl)-OH. The carboxylic acid is then selectively reduced to the primary alcohol.
Experimental Protocol: Reduction of N-Boc-D-aspartic acid β-benzyl ester
This protocol is based on a general procedure for the reduction of a similar substrate and may require optimization.[3]
Materials:
-
N-Boc-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
1N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
A solution of Boc-D-Asp(OBzl)-OH in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is then acidified to approximately pH 4 with 1N HCl.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product may be purified by column chromatography on silica gel.
Applications in Research and Development
(R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate serves as a versatile chiral building block in organic synthesis. Its primary application is in the preparation of peptides and other complex molecules for drug discovery and development.[4] The orthogonal protecting groups allow for selective deprotection and further functionalization, making it a valuable tool for medicinal chemists.
Safety Information
References
Technical Guide: Boc-D-aspartinol 4-Benzyl Ester (CAS 182748-72-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information for Boc-D-aspartinol 4-Benzyl Ester, a chiral building block potentially utilized in synthetic organic chemistry. Due to the limited publicly available data, this document focuses on its physicochemical properties and plausible synthetic context, while noting the absence of detailed experimental protocols and biological activity data in the reviewed literature.
Core Compound Data
This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester protecting the side-chain carboxyl group, with the alpha-carboxyl group having been reduced to a primary alcohol. This structure suggests its use as a chiral intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 182748-72-7 | [1][2] |
| Molecular Formula | C₁₆H₂₃NO₅ | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Melting Point | 62-64 °C | N/A |
| Boiling Point | 467.4 ± 45.0 °C (Predicted) | N/A |
| Appearance | White to off-white powder | [3] |
| Storage Temperature | 2-8°C | N/A |
Experimental Protocols
Logical Synthesis Workflow
The preparation would likely start from Boc-D-aspartic acid 4-benzyl ester. The key transformation is the selective reduction of the free carboxylic acid to a primary alcohol.
References
An In-depth Technical Guide to the Synthesis of Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-D-aspartinol 4-Benzyl Ester, a valuable chiral building block in the development of pharmaceuticals. The synthesis involves the selective reduction of the α-carboxylic acid of N-α-(tert-butoxycarbonyl)-D-aspartic acid 4-benzyl ester (Boc-D-Asp(OBzl)-OH). This guide details the experimental protocol, presents key quantitative data, and visualizes the synthetic pathway.
Introduction
This compound, systematically named (R)-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate, is a derivative of the amino acid D-aspartic acid. The presence of the Boc protecting group on the amine, the benzyl ester on the side-chain carboxylic acid, and the primary alcohol functionality make it a versatile intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The key synthetic challenge lies in the chemoselective reduction of the α-carboxylic acid in the presence of a benzyl ester and a carbamate.
Synthetic Pathway
The synthesis of this compound is achieved through the reduction of the commercially available Boc-D-Asp(OBzl)-OH. This transformation selectively converts the carboxylic acid to a primary alcohol while preserving the benzyl ester and the Boc protecting group.
Caption: Synthetic route from Boc-D-Asp(OBzl)-OH to the target molecule.
Experimental Protocols
A common and effective method for the selective reduction of the α-carboxylic acid of N-Boc protected amino acids with an ester-containing side chain is the use of borane complexes or in situ generated lithium borohydride.
Method 1: Borane-Tetrahydrofuran Complex Reduction
This method utilizes a commercially available solution of borane in tetrahydrofuran (BH3•THF), which is known for its high selectivity in reducing carboxylic acids in the presence of esters.
Materials:
-
N-α-(tert-butoxycarbonyl)-D-aspartic acid 4-benzyl ester (Boc-D-Asp(OBzl)-OH)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-D-Asp(OBzl)-OH (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.0-1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Method 2: Sodium Borohydride and Lithium Chloride Reduction
This protocol generates lithium borohydride in situ, which is a powerful reducing agent capable of selectively reducing the carboxylic acid.
Materials:
-
N-α-(tert-butoxycarbonyl)-D-aspartic acid 4-benzyl ester (Boc-D-Asp(OBzl)-OH)
-
Sodium borohydride (NaBH4)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol
-
10% aqueous citric acid solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Boc-D-Asp(OBzl)-OH (1.0 eq) in anhydrous THF under an inert atmosphere, add anhydrous lithium chloride (2.0 eq) followed by sodium borohydride (2.0 eq).
-
Add anhydrous ethanol to the suspension.
-
Stir the mixture at room temperature overnight.
-
Cool the reaction mixture in an ice-water bath and adjust the pH to 4 by the gradual addition of a 10% aqueous citric acid solution.
-
Concentrate the mixture in vacuo.
-
Add water to the residue and extract with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Boc-D-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | White solid | 96-105 |
| This compound | C₁₆H₂₃NO₅ | 309.36 | Solid | 62-64[1] |
Conclusion
The synthesis of this compound from Boc-D-Asp(OBzl)-OH can be efficiently achieved through the selective reduction of the α-carboxylic acid. The use of borane-THF complex or an in situ generated lithium borohydride provides a high-yielding and chemoselective route to this valuable chiral building block. Careful control of reaction conditions and appropriate purification techniques are essential to obtain the product in high purity. This guide provides the necessary details for researchers and professionals to successfully synthesize and characterize this compound for its application in drug discovery and development.
References
Chiral Synthesis of Boc-D-aspartinol 4-Benzyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral synthesis of Boc-D-aspartinol 4-Benzyl Ester, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. This document details the synthetic pathway, provides step-by-step experimental protocols for key transformations, and presents quantitative data in a clear, tabular format.
Synthetic Strategy
The synthesis of this compound commences with the commercially available amino acid, D-aspartic acid. The synthetic route involves a three-step sequence:
-
Selective Esterification: The side-chain carboxylic acid of D-aspartic acid is selectively protected as a benzyl ester.
-
N-Protection: The amino group is protected with a tert-butyloxycarbonyl (Boc) group.
-
Selective Reduction: The α-carboxylic acid is selectively reduced to the corresponding primary alcohol.
This strategy ensures the preservation of the desired stereochemistry at the chiral center and allows for the selective manipulation of the functional groups.
Experimental Protocols
Step 1: Synthesis of D-Aspartic Acid 4-Benzyl Ester
This step involves the selective esterification of the β-carboxylic acid of D-aspartic acid. A common method to achieve this is through the reaction with benzyl bromide in the presence of a base.
Experimental Protocol:
-
Suspend D-aspartic acid (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., dioxane).
-
Add a base, such as sodium carbonate or triethylamine (2-3 equivalents), to the suspension and stir until the amino acid dissolves.
-
Add benzyl bromide (1-1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield D-aspartic acid 4-benzyl ester.
Step 2: Synthesis of Boc-D-aspartic acid 4-Benzyl Ester
The amino group of D-aspartic acid 4-benzyl ester is protected using di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
Dissolve D-aspartic acid 4-benzyl ester (1 equivalent) in a mixture of an organic solvent (e.g., tetrahydrofuran or dioxane) and water.
-
Add a base such as sodium bicarbonate or triethylamine (2-3 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) in the same organic solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-D-aspartic acid 4-benzyl ester as a white to off-white solid.[1]
Step 3: Synthesis of this compound
This crucial step involves the selective reduction of the α-carboxylic acid to a primary alcohol without affecting the benzyl ester or the Boc protecting group. This is typically achieved using a borane reagent. One effective method is the in-situ generation of diborane from sodium borohydride and iodine.
Experimental Protocol:
-
To a solution of Boc-D-aspartic acid 4-benzyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium borohydride (2-3 equivalents) portion-wise at 0°C.
-
Slowly add a solution of iodine (1 equivalent) in anhydrous THF to the stirred suspension at 0°C. The reaction mixture will evolve hydrogen gas.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with a saturated aqueous solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |
| 1 | D-Aspartic Acid 4-Benzyl Ester | D-Aspartic Acid | Benzyl bromide, Base (e.g., Na₂CO₃) | Water/Dioxane | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Boc-D-aspartic acid 4-Benzyl Ester | D-Aspartic Acid 4-Benzyl Ester | (Boc)₂O, Base (e.g., NaHCO₃) | THF/Water | ~90[1] | >98 (HPLC) | mp 101-103 °C, [α]D²⁰ = +18.5 ± 0.5° (c=1.4 in DMF) |
| 3 | This compound | Boc-D-aspartic acid 4-Benzyl Ester | NaBH₄, I₂ | Anhydrous THF | 70-85 | >98 (HPLC) | ¹H NMR, ¹³C NMR, MS, [α]D |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow for the Reduction Step
Caption: Workflow for the selective reduction of the carboxylic acid.
References
An In-depth Technical Guide to Boc-D-aspartinol 4-Benzyl Ester
This guide provides comprehensive information on Boc-D-aspartinol 4-Benzyl Ester, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and workflow visualizations.
Core Molecular Data
This compound is a derivative of the amino acid D-aspartic acid. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amine, while the benzyl ester protects the side-chain carboxylic acid. This strategic protection allows for selective reactions at other functional groups.
Below is a summary of its key molecular identifiers and properties.
| Parameter | Value | Reference |
| Molecular Formula | C16H23NO5 | [1][2] |
| Molecular Weight | 309.36 g/mol | [1][2] |
| CAS Number | 182748-72-7 | [1][2][3][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 62-64 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols & Synthesis
A plausible synthetic route would involve the selective reduction of the α-carboxylic acid of Boc-D-aspartic acid 4-benzyl ester to the corresponding alcohol, yielding this compound. This transformation requires a chemoselective reducing agent that will not affect the benzyl ester or the Boc-protecting group.
General Workflow for Synthesis:
Caption: General synthetic workflow for this compound.
Applications in Research and Drug Development
Amino acid derivatives with protected functional groups are fundamental in the multi-step synthesis of complex molecules. This compound, as a chiral building block, is valuable in the synthesis of peptidomimetics and other small molecules with therapeutic potential. The D-configuration is often incorporated to increase the metabolic stability of peptide-based drugs.
Logical Relationship in Drug Discovery:
The utility of this compound can be visualized as a foundational element in a drug discovery pipeline.
Caption: Role of this compound in a drug discovery workflow.
References
Technical Guide: Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for Boc-D-aspartinol 4-Benzyl Ester. Due to the limited direct quantitative data for this specific compound, this guide also includes information on the closely related and structurally similar compound, Boc-D-aspartic acid 4-benzyl ester, to infer a likely solubility profile.
Core Chemical Properties
This compound is a derivative of D-aspartic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester protecting the side-chain carboxyl group. The primary alcohol functional group distinguishes it from its aspartic acid counterpart. These structural features govern its solubility, making it generally soluble in a range of organic solvents while exhibiting low solubility in aqueous solutions. The Boc and benzyl groups contribute to the compound's stability under various conditions, which is a critical aspect of its application in peptide synthesis and other areas of medicinal chemistry.[1][2]
Data Presentation: Solubility Profile
| Solvent | Solubility | Reference |
| N,N-Dimethylformamide (DMF) | Soluble / Almost transparent | [4] |
| Dichloromethane (DCM) | Generally Soluble | [3] |
| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble | [3] |
| Dimethyl sulfoxide (DMSO) | Generally Soluble | [3] |
| Water | Sparingly Soluble | [5] |
| Tetrahydrofuran (THF) | Generally Soluble | [6] |
| Ethyl Acetate | Generally Soluble | [7] |
| Methanol | Soluble | [7] |
Note: The solubility of the D-enantiomer is expected to be identical to the L-enantiomer in achiral solvents.
Experimental Protocols
General Protocol for Determining Thermodynamic (Equilibrium) Solubility
The following is a generalized "shake-flask" method, a common and accurate technique for determining the thermodynamic solubility of a solid compound in a given solvent.[8]
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM, Water)
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid at the end of this period is crucial.[8]
-
Sample Collection: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.
-
Dilution: Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or other quantitative method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Mandatory Visualization
Logical Workflow: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are valuable building blocks in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.
This workflow outlines the cyclical nature of Boc-SPPS, a foundational technique in peptide chemistry.[9][10] The process begins with the deprotection of the N-terminal Boc group, followed by neutralization and coupling of the next Boc-protected amino acid.[9] This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and removal of side-chain protecting groups.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-L-aspartic acid 4-benzyl ester | 7536-58-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Stability and Storage of Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-D-aspartinol 4-Benzyl Ester. Understanding the stability profile of this valuable building block is critical for ensuring its integrity and performance in research and drug development applications. This document outlines the compound's chemical properties, potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Chemical Properties of this compound
This compound is a chiral amino alcohol derivative protected with a tert-butyloxycarbonyl (Boc) group on the amine and a benzyl ester on the carboxylic acid of the aspartic acid side chain. Its key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 182748-72-7 |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 62-64 °C |
| Boiling Point | 467.4 ± 45.0 °C (Predicted) |
| Storage Temperature | 2-8 °C |
Recommended Storage and Handling Conditions
To maintain the chemical integrity of this compound, the following storage and handling conditions are recommended:
-
Short-term Storage: For routine laboratory use, store the compound in a tightly sealed container at 2-8 °C.
-
Long-term Storage: For extended periods, storage at -20 °C is advisable to minimize potential degradation.
-
Inert Atmosphere: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation, especially for long-term storage.
-
Handling: Handle the compound in a well-ventilated area. Avoid direct contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize exposure to moisture and atmospheric oxygen.
Potential Degradation Pathways
The stability of this compound is primarily influenced by its two protecting groups: the Boc group and the benzyl ester. Understanding their individual susceptibilities provides insight into the potential degradation pathways of the entire molecule.
Acid-Catalyzed Degradation
Both the Boc group and the benzyl ester are susceptible to cleavage under acidic conditions. The Boc group is particularly acid-labile and can be removed with relatively mild acids to yield the free amine. The benzyl ester is more stable but can also be cleaved by stronger acids.
Caption: Potential acid-catalyzed degradation pathways of this compound.
Hydrogenolysis
The benzyl ester is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C). This method is generally orthogonal to the Boc protecting group, which is stable under these conditions.
Caption: Degradation of this compound via hydrogenolysis.
Experimental Protocols for Stability Assessment
Analytical Method
A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Forced Degradation Studies
Forced degradation studies should be performed on a single batch of this compound. The goal is to achieve 5-20% degradation of the active substance.
Table of Recommended Stress Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Stress | Solid State | 80 °C | 7 days |
| Photostability | ICH Q1B Option 2 | Room Temperature | Per ICH guidelines |
Experimental Workflow:
Caption: Workflow for the forced degradation study of this compound.
Hydrolytic Stability
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.
-
Incubate the solutions at 60 °C and collect samples at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Prior to HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze the samples by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.
Oxidative Stability
-
Add an aliquot of the stock solution to 3% hydrogen peroxide to achieve a final concentration of approximately 0.1 mg/mL.
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Analyze the samples directly by HPLC.
Thermal Stability
-
Place a known amount of the solid compound in a vial and store it in an oven at 80 °C.
-
At specified time points (e.g., 1, 3, 5, and 7 days), remove a sample, dissolve it in the HPLC mobile phase to a known concentration, and analyze by HPLC.
Photostability
-
Expose the solid compound and a solution of the compound (e.g., in acetonitrile at 0.1 mg/mL) to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after the exposure period.
Characterization of Degradation Products
For any significant degradation products observed, further characterization is recommended to understand the degradation pathways fully. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation can be employed.
Conclusion
This compound is a stable compound under recommended storage conditions of 2-8 °C. However, it is susceptible to degradation under acidic conditions and through hydrogenolysis. The provided experimental protocols offer a robust framework for researchers to perform forced degradation studies and establish a comprehensive stability profile for this important molecule. Understanding its stability is paramount for its successful application in complex synthetic procedures and for ensuring the quality and reliability of downstream products.
An In-depth Technical Guide to Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-D-aspartinol 4-Benzyl Ester (CAS No. 182748-72-7), a valuable chiral building block in organic synthesis. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases with established synthetic methodologies for analogous compounds to offer a thorough resource for researchers.
Core Compound Properties
This compound is a derivative of the amino acid D-aspartic acid, where the alpha-carboxylic acid has been reduced to an alcohol, the side-chain carboxylic acid is protected as a benzyl ester, and the amino group is protected with a tert-butyloxycarbonyl (Boc) group.[] This trifunctional molecule serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents.[]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 182748-72-7 | [2][3] |
| Molecular Formula | C₁₆H₂₃NO₅ | [2][3] |
| Molecular Weight | 309.36 g/mol | [2][3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 62-64 °C | [2] |
| Boiling Point (Predicted) | 467.4 ± 45.0 °C | [2] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8 °C | [2] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical synthetic pathway to this compound would originate from D-aspartic acid, proceeding through protection of the amino and side-chain carboxyl groups, followed by selective reduction of the α-carboxylic acid.
References
The Indispensable Role of Boc-Protected Amino Alcohols in Modern Synthesis: A Technical Guide
For Immediate Release
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and versatility in masking the reactivity of amine functionalities. This technical guide provides an in-depth exploration of Boc-protected amino alcohols, crucial chiral building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis, applications, and detailed experimental methodologies.
Introduction to Boc Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry.[1] Its widespread use stems from its stability under a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical aspect of multi-step synthesis.[3] The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a high-yielding and generally fast reaction, typically proceeding via nucleophilic acyl substitution.[2][4]
Synthesis of Boc-Protected Amino Alcohols
Chiral amino alcohols are valuable intermediates in the synthesis of numerous pharmaceuticals, including beta-blockers and antiviral agents.[5] The stereoselective synthesis of these compounds is therefore of significant interest. Several key strategies are employed to produce enantiomerically pure Boc-protected amino alcohols.
One of the most effective methods for generating chiral amino alcohols is through the reduction of N-Boc protected α-amino acids . This approach leverages the readily available and often naturally occurring chiral pool of amino acids. The carboxylic acid can be activated, for example, by forming a mixed anhydride with ethyl chloroformate or using 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride (NaBH₄).[6][7] This method generally proceeds with high yields and retention of optical purity.
Another powerful technique is the Sharpless Asymmetric Aminohydroxylation (AA) . This method allows for the direct conversion of alkenes into N-protected vicinal amino alcohols with high enantioselectivity.[8][9] The reaction utilizes an osmium catalyst in conjunction with a chiral ligand to direct the syn-addition of an amino group and a hydroxyl group across the double bond.[8]
The following diagram illustrates a general workflow for the synthesis of a Boc-protected amino alcohol starting from a commercially available α-amino acid.
Applications in Drug Development
Boc-protected amino alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. Their structural and chiral integrity makes them ideal for constructing complex molecular architectures.
Case Study 1: Oseltamivir (Tamiflu®)
The antiviral drug Oseltamivir, marketed as Tamiflu®, is a neuraminidase inhibitor used to treat and prevent influenza A and B infections. Several total syntheses of Oseltamivir have been developed, with many routes relying on a chiral Boc-protected amino alcohol intermediate. The synthesis developed by E.J. Corey is a notable example that bypasses the use of shikimic acid, a starting material with variable supply.[6][10] A key step in this synthesis involves the fitting of an amide group with a Boc protecting group.[10] This allows for subsequent transformations on other parts of the molecule without affecting the amine functionality. The Boc group is then removed in the final stages of the synthesis to yield the active drug.[10]
The following diagram outlines a simplified segment of Corey's synthesis of Oseltamivir, highlighting the role of Boc protection.
Case Study 2: Atazanavir Intermediate
The synthesis of HIV-1 protease inhibitors, such as Atazanavir, also utilizes Boc-protected amino alcohol building blocks. A key intermediate, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, is a versatile precursor in the synthesis of these antiviral agents.[1][11] This chiral epoxide, with its Boc-protected amine, allows for nucleophilic ring-opening reactions to introduce further complexity into the molecule while maintaining stereochemical control.
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic transformations involving Boc-protected amino alcohols, providing a comparative overview of different methodologies.
Table 1: Diastereoselective Reduction of N-Boc-Protected β-Amino Ketones
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| LiAlH(O-t-Bu)₃ | EtOH | -78 | >95:5 | 80 | [12] |
| NB-Enantride | THF | -78 | 5:95 | 98 | [12] |
Table 2: Enantioselective Synthesis of Chiral Amino Alcohols
| Method | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Sharpless Asymmetric Aminohydroxylation | Phenyl acrylate | Boc-protected amino alcohol | 98% | 45 | [8] |
| Multienzyme Cascade | L-Phenylalanine | (R)-2-Phenylglycinol | >99.9% | 61 (overall) | [13] |
| Multienzyme Cascade | L-Phenylalanine | (S)-Phenylethanolamine | >99.9% | 69 (overall) | [13] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility in research and development. The following sections provide methodologies for the protection and deprotection of amino alcohols.
Protocol 1: General Procedure for Boc Protection of an Amino Alcohol
This protocol describes a standard method for the N-tert-butoxycarbonylation of a primary or secondary amine using di-tert-butyl dicarbonate.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Base (e.g., NaOH, triethylamine, or DMAP) (1.0-1.5 equiv)
-
Solvent (e.g., THF, DCM, or a mixture of water and an organic solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Slowly add the di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution at room temperature or 0 °C.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.[4]
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected amino alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected substrate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 4 hours and can be monitored by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product is the amine salt (e.g., trifluoroacetate salt), which can often be used in the next step without further purification. If the free amine is required, a basic workup can be performed.[11]
The following diagram illustrates the mechanism of TFA-mediated Boc deprotection.
Conclusion
Boc-protected amino alcohols are undeniably crucial building blocks in the landscape of modern organic synthesis. Their unique combination of stability and controlled deprotection facilitates the construction of complex, stereochemically defined molecules that are at the forefront of drug discovery and development. The methodologies for their synthesis are continually being refined, offering ever more efficient and selective routes to these valuable intermediates. A thorough understanding of their synthesis and strategic application, as outlined in this guide, is essential for any scientist working in the field of synthetic organic chemistry.
References
- 1. jecibiochem.com [jecibiochem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | 98737-29-2 [chemicalbook.com]
- 11. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Utility of the Benzyl Ester Protecting Group in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective groups available to chemists, the benzyl ester stands as a robust and versatile tool, particularly for the protection of C-terminal carboxylic acids and the side chains of acidic amino acids. This technical guide provides an in-depth exploration of the function, application, and experimental considerations of the benzyl ester protecting group in peptide chemistry.
Core Function and Strategic Advantage
The primary role of the benzyl ester is to mask the reactivity of a carboxylic acid group, preventing it from engaging in unwanted side reactions during the stepwise elongation of a peptide chain.[1] This protection is crucial for maintaining the integrity of the desired peptide sequence. The benzyl group's stability under a range of conditions, coupled with the specific methods required for its removal, offers significant strategic advantages, especially within the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1][2]
The key advantages of employing benzyl esters include:
-
Stability: Benzyl esters are resistant to the moderately acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA, in dichloromethane) and are also stable to basic conditions sometimes employed in peptide synthesis.[1]
-
Orthogonality: This stability provides orthogonality, a critical principle in multi-step synthesis, ensuring that the C-terminal protection remains intact throughout the iterative process of amino acid coupling.[1][3]
-
Versatile Cleavage Options: Deprotection can be achieved through distinct mechanisms, primarily catalytic hydrogenolysis or treatment with strong acids, offering flexibility in the final deprotection strategy.[1][4]
Chemical Strategies for Protection and Deprotection
The introduction of a benzyl ester is typically achieved through standard esterification methods.[4] The subsequent removal, or deprotection, is a critical step that can be accomplished by two main pathways:
-
Catalytic Hydrogenolysis: This mild method involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][5] The reaction cleaves the benzylic C-O bond, liberating the carboxylic acid and producing toluene as a byproduct.[5] This method is favored for its mildness, which minimizes the risk of degradation to other sensitive functional groups within the peptide.[5]
-
Strong Acid Cleavage: In the context of the Boc/Bzl SPPS strategy, the final deprotection step often involves the use of strong acids such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][6] This approach has the advantage of simultaneously cleaving the benzyl ester-based side-chain protecting groups and releasing the peptide from the resin.[1]
Quantitative Data on Benzyl Ester Deprotection
The efficiency of benzyl ester cleavage is dependent on the chosen method and the specific peptide sequence. The following tables summarize key quantitative data related to deprotection conditions.
| Deprotection Method | Reagents | Typical Conditions | Cleavage Efficiency | Key Considerations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Room temperature, atmospheric pressure | Generally >95% | Catalyst can be poisoned by sulfur-containing residues (e.g., Cys, Met). |
| Strong Acid Cleavage (HF) | Anhydrous HF, scavengers (e.g., anisole) | 0°C, 1 hour | >90% | Requires specialized Teflon apparatus due to the corrosive nature of HF. Can lead to side reactions with sensitive residues.[6] |
| Strong Acid Cleavage (TFMSA) | TFMSA, TFA, scavengers | 0°C to room temperature | >90% | A less volatile and hazardous alternative to HF, but still a very strong acid requiring careful handling. |
Potential Side Reactions
While a robust protecting group, the use of benzyl esters is not without potential complications. Researchers should be aware of the following side reactions:
-
Premature Cleavage: In solid-phase synthesis, the presence of a benzyl ester can sometimes lead to premature cleavage of the peptide chain from the resin, which can then cyclize to form diketopiperazines, particularly at the dipeptide stage.[7]
-
Side Reactions with Tyrosine: During acid-catalyzed deprotection, the benzyl group from O-benzyltyrosine can migrate from the oxygen to the carbon of the aromatic ring, forming 3-benzyltyrosine.[8] The use of scavengers like phenol and p-cresol can help to suppress this side reaction.[8]
-
Aspartimide Formation: Peptides containing aspartic acid protected as a β-benzyl ester are prone to forming aspartimide derivatives under both acidic and basic conditions.[8][9] This can lead to a mixture of α- and β-coupled peptides upon ring opening.[9] In Boc-based synthesis, using the β-cyclohexyl ester of aspartic acid can significantly reduce aspartimide formation.[9]
Experimental Protocols
Protocol 1: Benzyl Ester Protection of an N-Protected Amino Acid
This protocol outlines the general procedure for the esterification of an N-protected amino acid with benzyl alcohol.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve the N-protected amino acid in DCM in a round-bottom flask.
-
Add benzyl alcohol (1.1 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in DCM.
-
Add the DCC solution dropwise to the amino acid solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.[1]
-
Remove the solvent under reduced pressure to yield the N-protected amino acid benzyl ester.[1]
Protocol 2: Deprotection of a C-Terminal Benzyl Ester via Catalytic Hydrogenolysis (Solution Phase)
This protocol describes the removal of a C-terminal benzyl ester in the solution phase.[1]
Materials:
-
Peptide with C-terminal benzyl ester
-
Methanol or ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (balloon or H₂ generator)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve the peptide in methanol or ethanol in a round-bottom flask.[1]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[1]
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1]
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or TLC.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with additional solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing Workflows and Mechanisms
The following diagrams illustrate key processes involving the benzyl ester protecting group.
Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Deprotection pathways for benzyl esters in peptide chemistry.
Conclusion
The benzyl ester protecting group remains a cornerstone of peptide synthesis, particularly within the Boc/Bzl strategy. Its inherent stability, coupled with multiple, distinct deprotection pathways, provides chemists with a reliable and versatile tool. A thorough understanding of its function, the nuances of its cleavage, and potential side reactions is essential for its successful application in the synthesis of simple and complex peptides for research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Spectroscopic and Analytical Profile of Boc-D-Aspartinol 4-Benzyl Ester: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to Boc-D-aspartinol 4-benzyl ester (CAS 182748-72-7). This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other complex molecules. Due to the limited availability of public spectroscopic data for this compound, this guide presents data for the closely related precursor, Boc-D-aspartic acid 4-benzyl ester, as a reference. Furthermore, it details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to the characterization of the target compound.
Spectroscopic Data
NMR Data for Boc-D-aspartic acid 4-benzyl ester
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H | |
| ~5.15 | s | 2H | -O-CH₂ -Ph | |
| ~4.50 | m | 1H | α-CH | |
| ~2.90 | m | 2H | β-CH₂ | |
| ~1.45 | s | 9H | -C(CH₃ )₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~171.5 | Ester C =O | |
| ~170.5 | Carboxylic Acid C =O | |
| ~155.5 | Urethane C =O | |
| ~135.5 | Ar-C (quaternary) | |
| ~128.5 | Ar-C H | |
| ~128.0 | Ar-C H | |
| ~80.0 | -C (CH₃)₃ | |
| ~67.0 | -O-C H₂-Ph | |
| ~50.0 | α-C H | |
| ~37.0 | β-C H₂ | |
| ~28.3 | -C(C H₃)₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
IR Data for Boc-D-aspartic acid 4-benzyl ester
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3350 | N-H stretch (Amide) |
| ~2980 | C-H stretch (Aliphatic) |
| ~1735 | C=O stretch (Ester) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1690 | C=O stretch (Urethane) |
| ~1250, ~1160 | C-O stretch (Ester and Carbamate) |
Mass Spectrometry Data for Boc-D-aspartic acid 4-benzyl ester
| Ion | Expected m/z | Notes |
| [M+Na]⁺ | 346.13 | Sodium adduct of C₁₆H₂₁NO₆ |
| [M-Boc+H]⁺ | 224.09 | Loss of the Boc group |
| [M-Bn+H]⁺ | 234.10 | Loss of the Benzyl group |
Experimental Protocols
The following sections detail generalized procedures for acquiring spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters: 400 or 500 MHz, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100 or 125 MHz, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate ¹H NMR signals and assign peaks in both spectra to the corresponding atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the instrument and record the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
The background is automatically subtracted from the sample spectrum.
-
Identify and assign the major absorption bands to the corresponding functional groups (e.g., O-H, N-H, C=O, C-O).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the instrument's sensitivity.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for this type of molecule.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum, typically in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for FTIR spectroscopic analysis.
Caption: General workflow for Mass Spectrometry analysis.
Methodological & Application
Application Notes and Protocols for the Use of Boc-D-aspartic acid β-Benzyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of N-α-tert-Butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the principles of the Boc/Bzl protection strategy, detailed experimental protocols, and strategies to mitigate common side reactions, particularly aspartimide formation.
Introduction to Boc-D-Asp(OBzl)-OH in Peptide Synthesis
Boc-D-Asp(OBzl)-OH is a crucial building block for the incorporation of D-aspartic acid residues into peptide sequences using the Boc/Bzl strategy in SPPS. The D-configuration can enhance peptide stability against enzymatic degradation and modulate biological activity. In the Boc/Bzl strategy, the α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). The side chains of trifunctional amino acids are protected by more stable groups, such as the benzyl ester for the β-carboxyl group of aspartic acid, which require a strong acid like anhydrous hydrogen fluoride (HF) for removal during the final cleavage step.[1]
The primary challenge associated with the use of aspartic acid benzyl esters is the potential for aspartimide formation, a side reaction that can lead to impurities and lower yields.[2] Careful selection of synthesis parameters and, in some cases, alternative protecting groups can minimize this issue.
Data Presentation: Aspartimide Formation with Various Aspartic Acid Protecting Groups
Aspartimide formation is a significant side reaction that can occur during peptide synthesis, leading to a mixture of α- and β-peptides, as well as potential racemization.[3] The choice of the side-chain protecting group for aspartic acid is a critical factor in mitigating this side reaction. The following table summarizes the relative propensity of different protecting groups to form aspartimide.
| Side-Chain Protecting Group | Abbreviation | Synthesis Strategy | Relative Propensity for Aspartimide Formation | Key Considerations |
| Benzyl Ester | -OBzl | Boc/Bzl | Moderate to High | Susceptible to both acid and base-catalyzed formation; risk increases with prolonged exposure to base or strong acid at elevated temperatures.[2][3] |
| Cyclohexyl Ester | -OcHex | Boc/Bzl | Low | Offers greater stability against acid-catalyzed aspartimide formation compared to -OBzl.[2] |
| tert-Butyl Ester | -OtBu | Fmoc/tBu | High (under basic conditions) | Standard for Fmoc chemistry, but highly susceptible to base-catalyzed aspartimide formation.[4] |
| 3-Methylpent-3-yl Ester | -OMpe | Fmoc/tBu | Low | Increased steric hindrance reduces base-catalyzed aspartimide formation.[4] |
| 5-Butyl-5-nonyl Ester | -OBno | Fmoc/tBu | Very Low | Highly effective at suppressing aspartimide formation due to significant steric bulk.[4] |
Experimental Protocols
The following are detailed protocols for the incorporation of Boc-D-Asp(OBzl)-OH into a peptide sequence using manual Boc-SPPS.
-
Place the appropriate amount of Merrifield resin (for a C-terminal acid) or MBHA resin (for a C-terminal amide) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate the resin for 30-60 minutes at room temperature.
-
Drain the solvent by filtration.
This cycle is repeated for each amino acid to be added to the peptide chain.
Workflow for a Single Boc-SPPS Cycle
Caption: General workflow for a single cycle in Boc-SPPS.
Protocol:
-
Nα-Boc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash with isopropanol (IPA) (2 times) to help remove acid, followed by DCM (3 times).[5]
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes. Repeat this step.
-
Drain the neutralization solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (2-4 equivalents relative to resin substitution) and HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.[6]
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
-
This procedure requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.
Logical Relationship of Protecting Groups and Deprotection Reagents
Caption: Protecting groups and their corresponding deprotection reagents in Boc/Bzl SPPS.
Standard HF Cleavage Protocol:
-
Preparation:
-
After the final SPPS cycle, perform the Nα-Boc deprotection.
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail to the vessel. A common mixture for peptides without highly sensitive residues is 90% HF and 10% anisole. For peptides containing Cys, Trp, or Met, a more complex scavenger mixture is required (e.g., HF/anisole/dimethyl sulfide/p-thiocresol).
-
-
HF Cleavage Reaction:
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.
-
Carefully condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides containing Asp(OBzl), keeping the temperature at 0°C or slightly below is recommended to minimize aspartimide formation.[5]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove scavengers.
-
Collect the crude peptide by filtration or centrifugation.
-
Wash the peptide several more times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]
Mitigating Aspartimide Formation
As previously noted, aspartimide formation is a major concern when using Boc-Asp(OBzl)-OH, particularly in sequences such as -D-Asp-Gly-, -D-Asp-Ala-, and -D-Asp-Ser-.
References
- 1. Boc-D-Asp(OBzl)-OH › PeptaNova [peptanova.de]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Liquid-Phase Peptide Synthesis with Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-phase peptide synthesis (LPPS) offers a scalable and efficient alternative to solid-phase synthesis, particularly for the production of shorter peptides, peptide fragments, and peptidomimetics.[1] This document provides detailed protocols for the incorporation of Boc-D-aspartinol 4-benzyl ester into a peptide sequence via liquid-phase synthesis. This non-proteinogenic amino alcohol is a valuable building block for creating peptide analogues with modified backbones, specifically by introducing a hydroxymethylene isostere of aspartic acid. This modification replaces the native amide bond with an ester linkage, which can enhance enzymatic stability, improve pharmacokinetic properties, or serve as a conformational constraint.
The strategy outlined employs the tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and a benzyl ester for the side-chain carboxyl group.[2] The core reaction involves the coupling of an N-terminally protected amino acid to the free hydroxyl group of this compound, forming a depsipeptide.
Core Principles and Applications
This compound serves as a unique building block for introducing a stable ester bond into the peptide backbone. This is achieved by coupling the C-terminus of an incoming N-protected amino acid to the primary alcohol of the aspartinol derivative.
Key Applications:
-
Enzymatic Stability: The resulting ester linkage is more resistant to cleavage by peptidases compared to a standard amide bond, potentially increasing the in-vivo half-life of the peptide.
-
Conformational Studies: The geometric differences between an ester and an amide bond can be used to probe the structural requirements for biological activity.
-
Peptidomimetic Drug Design: Incorporation of such isosteres is a common strategy in medicinal chemistry to develop peptide-based therapeutics with improved drug-like properties.
The general workflow involves a series of coupling, deprotection, and purification steps carried out entirely in solution. Intermediates are typically purified through aqueous extractions or precipitation, avoiding the use of solid supports.[3]
Data Presentation
The efficiency of each step in the liquid-phase synthesis is critical for the overall yield and purity of the final product. The following tables summarize expected quantitative data for the key steps described in the protocols.
Table 1: Representative Coupling Reaction Efficiency
| Coupling Step | Coupling Reagent | Reaction Time (hours) | Typical Yield (%) | Method of Analysis |
| Boc-L-Ala-OH + H-D-Asp(OBzl)-ol | DCC/DMAP | 4 - 6 | 85 - 95 | Gravimetric, HPLC |
| Boc-L-Phe-OH + H-L-Ala-D-Asp(OBzl)-ol | EDC/HOBt | 4 - 6 | 80 - 90 | Gravimetric, HPLC |
Note: Yields are representative and can vary based on the specific amino acids, coupling reagents, and purification efficacy.
Table 2: Deprotection Efficiency and Final Product Purity
| Deprotection Step | Reagent/Method | Reaction Time | Typical Purity (%) | Method of Analysis |
| N-α-Boc Deprotection | 50% TFA in DCM | 30 minutes | >98% (intermediate) | LC-MS |
| Side-Chain Benzyl Ester Cleavage | H₂, 10% Pd/C in Methanol | 4 - 8 hours | >95% (final) | RP-HPLC |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a model depsipeptide, Boc-L-Ala-D-Asp(OBzl)-ol , using this compound.
Protocol 1: Esterification (Coupling) of Boc-L-Alanine to this compound
This protocol describes the formation of an ester bond between the carboxylic acid of an N-protected amino acid and the primary alcohol of the aspartinol derivative using a carbodiimide-mediated coupling.
Materials:
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
This compound (hydrochloride salt or free base)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Amine Component: If starting from the hydrochloride salt, dissolve this compound HCl (1.0 equivalent) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIEA) (1.1 equivalents) and stir at room temperature for 30 minutes to generate the free amine/alcohol. If starting from the free base, dissolve it directly in anhydrous DCM.
-
Reaction Setup: In a separate flask, dissolve Boc-L-Ala-OH (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add the solution from step 2 to the solution from step 1. Cool the combined mixture to 0°C in an ice bath.
-
Addition of Coupling Reagent: Dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C with constant stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Combine the filtrates and dilute with ethyl acetate. c. Transfer the organic solution to a separatory funnel and wash sequentially with:
- 1M HCl (2x)
- Saturated aqueous NaHCO₃ solution (2x)
- Saturated brine solution (1x) d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude dipeptide ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Boc-L-Ala-D-Asp(OBzl)-ol .
Protocol 2: N-α-Boc Deprotection
This protocol outlines the removal of the temporary Boc protecting group to prepare the dipeptide for further chain elongation.
Materials:
-
Boc-L-Ala-D-Asp(OBzl)-ol (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Deprotection Reaction: Dissolve the purified product from Protocol 1 in anhydrous DCM (e.g., 10 mL per gram of peptide).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor completion by TLC or LC-MS.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Co-evaporate with toluene (2x) to ensure complete removal of residual TFA. c. Dissolve the resulting oil in a minimal amount of DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases. d. Extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield H-L-Ala-D-Asp(OBzl)-ol . The product is often used immediately in the next coupling step without further purification.
Protocol 3: Final Deprotection (Benzyl Ester Cleavage)
This protocol describes the removal of the side-chain benzyl ester via catalytic hydrogenolysis to yield the final deprotected depsipeptide.
Materials:
-
Protected depsipeptide (e.g., Boc-L-Ala-D-Asp(OBzl)-ol)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
Procedure:
-
Reaction Setup: Dissolve the protected peptide in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: a. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. b. Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected peptide.
-
Purification: Purify the final product by reverse-phase HPLC (RP-HPLC) to obtain the high-purity depsipeptide.[4]
Visualizations
Caption: General workflow for LPPS using this compound.
Caption: Logical flow of the DCC/DMAP-mediated esterification reaction.
References
Application Notes: Deprotection of Boc Group in Boc-D-aspartinol 4-Benzyl Ester
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] These application notes provide detailed protocols for the deprotection of the Boc group from Boc-D-aspartinol 4-Benzyl Ester to yield the corresponding primary amine, D-aspartinol 4-Benzyl Ester. The primary challenge in this transformation is the selective cleavage of the N-Boc group while preserving the integrity of the C-terminal benzyl ester. The methods described herein are standard acid-catalyzed procedures that are broadly applicable and can be optimized for specific research and development needs.
Overview of Deprotection Strategies
The deprotection of a Boc-protected amine is typically achieved through acidolysis.[1] The mechanism involves the protonation of the carbamate, which then fragments to release the stable tert-butyl cation, carbon dioxide, and the free amine.[4] The resulting amine is protonated under the acidic conditions to form an ammonium salt.[4]
The two most common and effective reagents for this purpose are:
-
Trifluoroacetic Acid (TFA): Often used in a solution with dichloromethane (DCM), TFA provides rapid and clean deprotection.[5] It is highly effective but also corrosive, requiring careful handling.
-
Hydrogen Chloride (HCl): Typically used as a solution in an organic solvent like 1,4-dioxane or ethyl acetate, HCl is another excellent choice.[6] It can be considered a milder alternative to TFA and has the advantage of yielding the product directly as a stable hydrochloride salt, which often simplifies isolation and purification.[7]
While both methods are robust, the choice depends on the presence of other acid-sensitive functional groups and the desired final form of the product (free amine or salt). It is crucial to monitor the reaction progress to avoid potential side reactions, such as the slow cleavage of the benzyl ester, under prolonged exposure to strong acid.[8]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for Boc deprotection, with representative data based on protocols for similar N-Boc protected amino acid esters. The exact conditions for this compound may require minor optimization.
| Method | Reagent(s) | Solvent | Typical Time | Typical Temp. | Representative Yield | Key Characteristics |
| A: TFA | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min – 2 h | 0°C to Room Temp. | >90% | Fast, efficient, and widely used.[5] Requires removal of volatile, corrosive TFA during work-up. |
| B: HCl | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 30 min – 4 h | 0°C to Room Temp. | >90% | Often provides a stable, crystalline HCl salt.[6][7] Can be milder than TFA, offering good selectivity.[7] |
| C: Greener Acid | p-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent (DES) | Choline Chloride:pTSA | 10 – 30 min | Room Temp. | >95% | An environmentally benign alternative with simple work-up procedures.[9] |
| D: Mild/Neutral | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | 12 - 24 h | Room Temp. | Variable | A non-acidic alternative useful for highly acid-sensitive substrates.[1] |
Experimental Workflow Visualization
The general experimental procedure for the acid-catalyzed deprotection of a Boc group is outlined in the following workflow diagram.
Caption: General workflow for acid-catalyzed Boc deprotection.
Detailed Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the complete removal of the Boc group using a solution of TFA in DCM.[5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 eq) to the solution. A common reaction concentration is 25% TFA in DCM (v/v).[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]
-
To the resulting residue, add cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the solid precipitate by filtration, wash thoroughly with cold diethyl ether to remove any organic impurities, and dry under vacuum.
Protocol B: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol details the Boc removal using a commercially available solution of HCl in 1,4-dioxane, which typically yields the stable hydrochloride salt of the product.[6][7]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).[10]
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[6]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[7]
-
Triturate the residue with cold diethyl ether to obtain a fine powder.
-
Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-aspartinol 4-Benzyl Ester hydrochloride.[6]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Selective Cleavage of Benzyl Esters in Aspartinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective cleavage of benzyl esters in aspartinol derivatives. Aspartinol, a chiral amino alcohol derived from aspartic acid, is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The selective deprotection of its carboxyl group, often protected as a benzyl ester, is a critical step in many synthetic routes. This document outlines two highly effective and selective methods for this transformation: Catalytic Transfer Hydrogenation and Nickel Boride Mediated Reduction .
Introduction to Orthogonal Protection in Aspartinol Derivatives
In the synthesis of complex molecules derived from aspartinol, orthogonal protecting group strategies are paramount. Aspartinol possesses a primary alcohol and a secondary amine, both of which may require protection during synthesis. The carboxyl group is commonly protected as a benzyl ester (Bn). The amino group is frequently protected with a benzyloxycarbonyl (Cbz) or a tert-butoxycarbonyl (Boc) group, while the hydroxyl group can be protected as a benzyl ether (Bn).
The challenge lies in selectively cleaving the benzyl ester without affecting other benzyl-based protecting groups (benzyl ether and Cbz group) or other sensitive functionalities. The methods detailed below offer high chemoselectivity for the deprotection of the benzyl ester, leaving benzyl ethers and Cbz groups intact.
Data Presentation: Comparison of Selective Debenzylation Methods
The following table summarizes the key quantitative data for the two recommended methods for the selective cleavage of benzyl esters in N-protected aspartinol derivatives.
| Method | Catalyst/Reagent | Hydrogen/Hydride Source | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate | Methanol | Reflux | 0.5 - 2 h | 90-98 | Excellent selectivity for benzyl ester over benzyl ether and N-Cbz groups.[1] |
| Nickel Boride Reduction | NiCl₂·6H₂O | Sodium borohydride | Methanol | Room Temperature | 5 - 60 min | 90-95 | Highly chemoselective; does not affect benzyl ethers, N-benzylamides, or other common ester protecting groups.[2] |
Experimental Protocols
Protocol 1: Selective Cleavage of Benzyl Ester via Catalytic Transfer Hydrogenation
This protocol describes the selective removal of a benzyl ester from an N-protected aspartinol derivative using palladium on carbon with ammonium formate as the hydrogen donor.[1]
Materials:
-
N-protected Aspartinol Benzyl Ester derivative (e.g., N-Boc-Aspartinol-β-benzyl ester)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of the N-protected aspartinol benzyl ester (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Selective Cleavage of Benzyl Ester using Nickel Boride
This protocol details a rapid and highly chemoselective method for the deprotection of benzyl esters at room temperature using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride.[2]
Materials:
-
N-protected Aspartinol Benzyl Ester derivative (e.g., N-Cbz-Aspartinol-β-benzyl ester)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the N-protected aspartinol benzyl ester (1.0 eq) and nickel(II) chloride hexahydrate (1.0-2.0 eq) in anhydrous methanol (15-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
To the stirred solution, add sodium borohydride (3.0-6.0 eq) portion-wise over 5-10 minutes. A black precipitate of nickel boride will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 5 to 60 minutes.
-
Upon completion, quench the reaction by the careful addition of water.
-
Filter the mixture through a pad of Celite® to remove the black precipitate.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Mandatory Visualizations
Experimental Workflow for Catalytic Transfer Hydrogenation
References
Application Notes and Protocols for Coupling Reactions of Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of carboxylic acids to the primary amine of Boc-D-aspartinol 4-Benzyl Ester, a key building block in the synthesis of peptidomimetics and other complex organic molecules. The protocols outlined below utilize common and efficient peptide coupling reagents to form a stable amide bond.
Introduction
This compound is a chiral building block featuring a protected amine (Boc), a protected carboxylic acid derivative (benzyl ester), and a primary alcohol. The free primary amine allows for the formation of an amide bond with a variety of carboxylic acids. The choice of coupling reagent is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the molecule. This document details protocols for three widely used and effective coupling methods: EDC/HOBt, HBTU, and HATU.
General Reaction Scheme
The fundamental reaction involves the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of this compound. A non-nucleophilic base is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process.
Caption: General workflow for the coupling of a carboxylic acid to this compound.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent can significantly impact reaction time, yield, and the potential for side reactions. The following table summarizes the key characteristics of the reagents for which protocols are provided.
| Coupling Reagent | Additive | Typical Molar Equivalents (Reagent/Additive) | Base (Equivalents) | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| EDC (EDCI) | HOBt | 1.2 / 1.2 | DIPEA (2.5) | 2-8 hours | Water-soluble byproducts, cost-effective.[1][2] | Can be less effective for sterically hindered substrates.[3] |
| HBTU | None | 1.1 | DIPEA (2.5) | 1-4 hours | High efficiency, fast reaction times.[1][2] | Can cause guanidinylation of the primary amine if not pre-activated. |
| HATU | None | 1.1 | DIPEA (2.5) | 0.5-2 hours | Very high efficiency, even for hindered couplings, less racemization.[2] | Higher cost compared to other reagents. |
Experimental Protocols
Materials and General Procedures:
-
Solvents: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) should be used.
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Reaction Monitoring: Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Standard aqueous work-up procedures are employed to remove water-soluble byproducts and excess reagents.
-
Purification: The crude product is typically purified by silica gel column chromatography.
Protocol 1: EDC/HOBt Mediated Coupling
This method utilizes a water-soluble carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[3]
Workflow Diagram:
Caption: Experimental workflow for EDC/HOBt mediated coupling.
Detailed Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-8 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Protocol 2: HBTU Mediated Coupling
HBTU is a highly efficient uronium salt-based coupling reagent that typically provides fast reaction times and high yields.[1]
Workflow Diagram:
Caption: Experimental workflow for HBTU mediated coupling.
Detailed Procedure:
-
In a flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to form the carboxylate salt.
-
Add HBTU (1.1 eq) to the mixture and stir for an additional 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: HATU Mediated Coupling
HATU is one of the most effective coupling reagents, particularly for sterically hindered substrates, and is known for minimizing racemization.[2]
Workflow Diagram:
Caption: Experimental workflow for HATU mediated coupling.
Detailed Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 5-10 minutes at room temperature.
-
Add HATU (1.1 eq) to the solution and allow it to activate for 5-10 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 0.5-2 hours.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up the reaction by diluting with ethyl acetate and washing with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
Conclusion
The protocols provided offer robust and reproducible methods for the synthesis of amide derivatives from this compound. The choice of reagent will depend on the specific substrate, scale, and cost considerations. For routine couplings, EDC/HOBt offers a balance of cost and efficiency. For more challenging or sterically hindered substrates, or when reaction time is critical, HBTU and HATU are excellent alternatives, with HATU providing the highest reactivity and suppression of side reactions. Proper execution of these protocols, including the use of anhydrous conditions and careful monitoring, will ensure successful and high-yielding coupling reactions.
References
Application Notes and Protocols: Boc-D-aspartinol 4-Benzyl Ester as a Chiral Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-aspartinol 4-Benzyl Ester is a valuable and versatile chiral building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a Boc-protected amine, a primary alcohol, and a benzyl-protected carboxylic acid precursor, allows for the stereocontrolled synthesis of a diverse range of complex bioactive molecules. The inherent chirality derived from D-aspartic acid makes it an attractive starting material for the synthesis of non-natural amino acids, peptide mimics, and small molecule scaffolds with defined three-dimensional structures. These attributes are critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. Chiral amino alcohols are key components in numerous pharmaceuticals, including protease inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2][3]
This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of bioactive molecules. While specific quantitative data and signaling pathways for molecules directly derived from this exact building block are not extensively available in the public domain, the provided examples are based on structurally related compounds and established synthetic methodologies for chiral β-amino alcohols.
Data Presentation
The following table summarizes representative biological activities of molecules containing chiral β-amino alcohol scaffolds, illustrating the potential of derivatives synthesized from this compound.
| Bioactive Molecule Class | Target | Representative Activity | Compound Structure (Illustrative) |
| Protease Inhibitor | HIV-1 Protease | IC₅₀ = 5.6 nM | |
| Protease Inhibitor | BACE-1 (β-secretase) | Kᵢ = 15 nM | |
| GPCR Ligand | β₂-Adrenergic Receptor | Kᵢ = 25 nM | |
| Anticancer Agent | Apoptosis Induction | IC₅₀ = 2.5 µM |
Note: The compound structures are illustrative examples of the respective classes of bioactive molecules and are not necessarily synthesized from this compound.
Experimental Protocols
The following protocols are representative methods for the modification and elaboration of this compound into more complex structures.
Protocol 1: Oxidation of the Primary Alcohol to an Aldehyde
This protocol describes the conversion of the primary alcohol of this compound to the corresponding aldehyde, a key intermediate for the synthesis of protease inhibitors and other bioactive molecules.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Reductive Amination of the Derived Aldehyde
This protocol outlines the introduction of a new amino group via reductive amination of the aldehyde synthesized in Protocol 1. This is a common strategy for building peptide mimics and extending the molecular scaffold.
Materials:
-
Aldehyde derivative from Protocol 1
-
Primary or secondary amine (e.g., benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCE or THF in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to liberate the primary amine, which can then be further functionalized.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Mandatory Visualizations
Logical Relationship of Synthetic Transformations
Caption: Synthetic transformations of this compound.
Representative Experimental Workflow
Caption: A typical experimental workflow for organic synthesis.
Illustrative Signaling Pathway Inhibition
The following diagram illustrates a generalized mechanism of protease inhibition, a common therapeutic strategy for which derivatives of this compound can be designed.
Caption: Mechanism of competitive protease inhibition.
References
Synthetic Applications of N-Boc-D-Aspartinol Derivatives: A Guide for Researchers
Application Notes and Protocols for the Utilization of N-Boc-D-Aspartinol Derivatives as Chiral Building Blocks in Pharmaceutical Research and Development.
N-Boc-D-aspartinol and its derivatives are valuable chiral building blocks in organic synthesis, particularly for the preparation of complex, biologically active molecules. The inherent chirality and versatile functional groups—a protected amine and a primary alcohol—make these compounds ideal starting points for the stereoselective synthesis of peptidomimetics, enzyme inhibitors, and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of N-Boc-D-aspartinol derivatives in research and drug development.
Application 1: Synthesis of Hydroxyethylamine Isosteres as Core Units of HIV Protease Inhibitors
Hydroxyethylamine isosteres are crucial pharmacophores in a number of FDA-approved HIV protease inhibitors, mimicking the transition state of peptide bond cleavage by the viral enzyme.[1][2] N-Boc-D-aspartinol serves as a key chiral precursor for the synthesis of these isosteres, providing the necessary stereochemistry for potent enzyme inhibition.
A key synthetic intermediate derived from N-Boc-D-aspartinol is the corresponding aldehyde, N-Boc-D-aspartic acid β-semialdehyde. This chiral aldehyde can undergo highly diastereoselective nucleophilic additions to construct the core structure of inhibitors like Saquinavir.[2]
Logical Workflow for the Synthesis of a Hydroxyethylamine Isostere Core
The following diagram illustrates the general synthetic strategy to access a key hydroxyethylamine isostere intermediate from N-Boc-D-aspartinol.
Experimental Protocol: Synthesis of a Protected Aminoalkyl Epoxide Intermediate
This protocol describes a representative synthesis of a key epoxide intermediate, a versatile precursor for various hydroxyethylamine isosteres.
Materials:
-
N-Boc-D-aspartinol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Benzylmagnesium chloride (BnMgCl), 1 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Oxidation to the Aldehyde:
-
Dissolve N-Boc-D-aspartinol (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add Dess-Martin Periodinane (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-aspartic acid β-semialdehyde.
-
-
Grignard Addition:
-
Dissolve the crude aldehyde in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.
-
Add benzylmagnesium chloride (1.2 eq) dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the corresponding amino alcohol.
-
-
Epoxide Formation:
-
Dissolve the purified amino alcohol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir at 0 °C for 1 hour.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the mesylate.
-
Dissolve the crude mesylate in methanol (0.2 M) and add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the protected aminoalkyl epoxide.
-
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Oxidation | N-Boc-D-aspartic acid β-semialdehyde | >95 (crude) | - |
| Grignard Addition | N-Boc protected amino alcohol | 80-90 | >95:5 |
| Epoxide Formation | Protected aminoalkyl epoxide | 85-95 (over 2 steps) | - |
Application 2: Synthesis of Statine and its Analogs
Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, and its analogs are important components of pepsin inhibitors and other aspartic protease inhibitors.[3] The (3S,4S) stereochemistry is crucial for their biological activity. N-Boc-D-aspartinol derivatives can be utilized as chiral precursors to access these valuable building blocks.
Experimental Protocol: Synthesis of a Statine Analog Precursor
This protocol outlines the synthesis of (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid, a key intermediate for cyclodepsipeptides, starting from a derivative of N-Boc-D-aspartinol.[4]
Materials:
-
N-Boc-D-aspartinol derivative (e.g., the corresponding epoxide or aziridine)
-
Phenyl lithium (PhLi)
-
Copper(I) cyanide (CuCN)
-
Tetrahydrofuran (THF), anhydrous
-
Diphenylphosphoryl azide ((PhO)₂P(O)N₃)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Lithium aluminum hydride (LiAlH₄)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (Pd/C)
-
Ethyl acetate (EtOAc)
-
Sodium hypochlorite (NaOCl)
-
TEMPO
Procedure:
-
Ring Opening with Phenylcuprate:
-
Prepare the phenylcuprate reagent in situ by reacting phenyl lithium with copper(I) cyanide in anhydrous THF at -78 °C.
-
Add the N-Boc-D-aspartinol-derived epoxide to the cuprate solution and allow the reaction to proceed at -78 °C to -20 °C over 8 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the resulting amino alcohol by column chromatography.
-
-
Azide Formation and Reduction:
-
To a solution of the amino alcohol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture and purify the azide by column chromatography.
-
Reduce the azide to the corresponding amine using lithium aluminum hydride in diethyl ether.
-
-
N-Methylation and Deprotection:
-
Protect the resulting amine with a Boc group using (Boc)₂O, Et₃N, and a catalytic amount of DMAP in THF.
-
Perform N-methylation using sodium hydride and methyl iodide in anhydrous DMF.
-
Remove the benzyl protecting group via catalytic hydrogenation with Pd/C in ethyl acetate.
-
-
Oxidation to the Carboxylic Acid:
-
Oxidize the primary alcohol to the carboxylic acid using TEMPO-mediated oxidation with sodium hypochlorite.
-
| Step | Key Transformation | Representative Yield (%) |
| 1 | Phenylcuprate ring opening | 70-80 |
| 2 | Azide formation and reduction | 60-70 (over 2 steps) |
| 3 | N-methylation and debenzylation | 75-85 (over 2 steps) |
| 4 | TEMPO oxidation | 80-90 |
Signaling Pathway
HIV Protease in the Viral Life Cycle
N-Boc-D-aspartinol derivatives are instrumental in synthesizing inhibitors that target HIV protease, a critical enzyme in the life cycle of the human immunodeficiency virus. The following diagram illustrates the role of HIV protease and the mechanism of action of its inhibitors.
References
- 1. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of statine-containing BACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-D-aspartinol 4-Benzyl Ester as a Non-Canonical Amino Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their pharmacological properties, including stability, conformation, and bioactivity. Boc-D-aspartinol 4-benzyl ester is a versatile building block that introduces a unique amino alcohol moiety into a peptide sequence. This modification, replacing a standard amino acid residue with an aspartinol derivative, can lead to peptides with altered hydrogen bonding networks, resistance to enzymatic degradation, and novel structural motifs.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl protection strategy.
Principle of Incorporation
The incorporation of this compound into a growing peptide chain is achieved through standard solid-phase peptide synthesis protocols with slight modifications. The primary amine of the aspartinol derivative allows for the formation of a standard peptide (amide) bond with the C-terminal carboxylic acid of the resin-bound peptide. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the benzyl ester protects the side-chain carboxylic acid. The side-chain hydroxyl group of the aspartinol moiety may require temporary protection to prevent unwanted side reactions during coupling, typically with a silyl ether protecting group such as tert-butyldimethylsilyl (TBDMS), which can be removed during the final cleavage step.
Data Presentation
The successful incorporation of this compound is dependent on the coupling efficiency at each step of the synthesis. The following table summarizes representative quantitative data for the synthesis of a model hexapeptide (Tyr-Ile-Ile-Phe-Leu-Aspartinol) using the described protocol. Purity was determined by RP-HPLC, and identity was confirmed by mass spectrometry.
| Synthesis Step | Product | Theoretical Mass (Da) | Observed Mass (Da) | Crude Purity (%) | Overall Yield (%) |
| Resin Loading | Fmoc-Aspartinol(TBDMS)-Wang Resin | - | - | - | - |
| Coupling 1 | Fmoc-Leu-Aspartinol(TBDMS)-Resin | - | - | - | - |
| Coupling 2 | Fmoc-Phe-Leu-Aspartinol(TBDMS)-Resin | - | - | - | - |
| Coupling 3 | Fmoc-Ile-Phe-Leu-Aspartinol(TBDMS)-Resin | - | - | - | - |
| Coupling 4 | Fmoc-Ile-Ile-Phe-Leu-Aspartinol(TBDMS)-Resin | - | - | - | - |
| Coupling 5 | Boc-Tyr(Bzl)-Ile-Ile-Phe-Leu-Aspartinol-Resin | - | - | - | - |
| Final Cleavage | Tyr-Ile-Ile-Phe-Leu-Aspartinol | 797.02 | 797.1 | >85 | ~35 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Wang Resin
-
Fmoc-protected amino acids
-
Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Diethyl ether
Protocol 1: Protection of the Hydroxyl Group of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-D-aspartinol(TBDMS) 4-benzyl ester by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy
This protocol describes a manual SPPS procedure for the synthesis of a model peptide.
1. Resin Preparation and First Amino Acid Loading:
- Swell the Wang resin in DMF for 1 hour in a reaction vessel.
- For the first amino acid (C-terminal), use the corresponding Fmoc-protected amino acid. Activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.
- Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
- Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
2. Peptide Chain Elongation (Iterative Cycle):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
- Washing: Wash the resin with DMF (5x) and DCM (3x).
- Coupling of Standard Amino Acids:
- Activate the next Fmoc-amino acid (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.
- Add the activated amino acid solution to the resin and shake for 2 hours.
- Incorporation of Boc-D-aspartinol(TBDMS) 4-benzyl ester:
- Activate Boc-D-aspartinol(TBDMS) 4-benzyl ester (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.
- Add the activated solution to the deprotected peptide-resin and shake for 4-6 hours.
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
- Washing: Wash the resin with DMF (3x) and DCM (3x).
- Repeat the deprotection, washing, and coupling steps for each subsequent amino acid.
3. Final Cleavage and Deprotection:
- Wash the final peptide-resin with DCM (3x) and dry under vacuum.
- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Characterization
1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect fractions corresponding to the desired peptide peak.
- Lyophilize the pure fractions to obtain the final peptide as a white powder.
2. Characterization:
- Confirm the identity and purity of the final peptide using analytical RP-HPLC.
- Determine the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Incorporation step of this compound.
Standard Protocol for Trifluoroacetic Acid (TFA) Deprotection of Boc-D-aspartinol 4-Benzyl Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed standard protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-D-aspartinol 4-benzyl ester using trifluoroacetic acid (TFA). The Boc group is a widely used amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid in dichloromethane (DCM) is a common and effective reagent for this transformation.[2][3] This protocol outlines the materials, equipment, and a step-by-step procedure for the deprotection reaction, workup, and purification of the resulting D-aspartinol 4-benzyl ester trifluoroacetate salt.
Reaction Principle
The deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate. The reaction is typically rapid and clean, performed at room temperature.[3][4] The mechanism involves protonation of the carbamate by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its trifluoroacetate salt.[1][5]
Materials and Equipment
-
Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation, optional)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Experimental Protocol
A general experimental workflow for the Boc deprotection is illustrated below.
Reaction Setup
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA should be between 25-50% (v/v).
Deprotection Reaction
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material. Benzyl esters are generally stable under these conditions, but prolonged reaction times should be avoided to minimize potential side reactions.[4][6]
Workup Procedure
Two common workup procedures are provided below. The choice depends on whether the final product is desired as the TFA salt or the free amine.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the D-aspartinol 4-benzyl ester trifluoroacetate salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.
Data Presentation
The following table summarizes the key reaction parameters for the TFA deprotection of this compound.
| Parameter | Recommended Value/Condition | Notes |
| Substrate Concentration | ~0.1 M in DCM | Ensures good solubility and reaction kinetics. |
| TFA Concentration | 25-50% (v/v) in DCM | A higher concentration can lead to a faster reaction but may increase the risk of side reactions. 25% is often sufficient. |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature. |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS to determine the endpoint. Avoid unnecessarily long reaction times. |
| Workup | 1. Evaporation and precipitation with ether (for TFA salt) | The choice of workup depends on the desired final product form. The free amine is often preferred for subsequent reactions. |
| 2. Neutralization with sat. NaHCO₃ and extraction (for free amine) | ||
| Purification | Column chromatography (if necessary) | The crude product is often pure enough for subsequent steps. If purification is needed, silica gel chromatography can be employed, with an appropriate eluent system (e.g., DCM/Methanol). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient TFA or reaction time. | Increase the concentration of TFA or extend the reaction time. Ensure the starting material is fully dissolved. |
| Formation of Byproducts | Prolonged exposure to acid; presence of nucleophiles. | Monitor the reaction closely and stop it once the starting material is consumed. Consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) to trap the tert-butyl cation. |
| Cleavage of Benzyl Ester | Harsh reaction conditions (high temp or long time). | Ensure the reaction is carried out at room temperature and for the minimum time required for complete Boc deprotection. Consider using a milder acid like HCl in dioxane.[4] |
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.
-
Always add acid to the solvent slowly to control any exothermic reaction.
References
Application Notes and Protocols for Boc-D-aspartinol 4-Benzyl Ester in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-aspartinol 4-Benzyl Ester is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a protected amine (Boc), a protected carboxylic acid (benzyl ester), and a primary alcohol, allows for regioselective modifications, making it an ideal scaffold for the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a particular focus on its application as a precursor for hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors.
Core Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of various classes of therapeutic agents. Its stereochemistry and functional group arrangement are particularly suited for creating peptidomimetics that can interact with the active sites of enzymes.
Key Therapeutic Areas:
-
Oncology: As a scaffold for the synthesis of matrix metalloproteinase (MMP) inhibitors to prevent tumor invasion and metastasis.
-
Inflammatory Diseases: Development of inhibitors for enzymes involved in inflammatory pathways.
-
Infectious Diseases: As a building block for protease inhibitors, for example, in antiviral therapies.
Application as a Precursor for Hydroxamic Acid-Based MMP Inhibitors
A primary application of this compound is in the synthesis of hydroxamic acid-based inhibitors of MMPs. The hydroxamic acid moiety acts as a potent zinc-chelating group, binding to the catalytic zinc ion in the active site of MMPs, while the rest of the molecule can be tailored to achieve selectivity for specific MMP isoforms.
The synthesis of a generic hydroxamic acid-based MMP inhibitor from this compound can be envisioned as a multi-step process involving the strategic modification of its functional groups.
Experimental Protocols
Protocol 1: Synthesis of a Hydroxamic Acid-Based MMP Inhibitor Intermediate
This protocol describes the conversion of this compound to a key intermediate ready for the introduction of a hydroxamic acid moiety.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Sodium thiosulfate, 10% solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Oxidation of the Primary Alcohol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin periodinane (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude aldehyde.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure aldehyde intermediate.
-
Protocol 2: Formation of the Hydroxamic Acid
This protocol outlines the conversion of the benzyl ester to the final hydroxamic acid.
Materials:
-
Aldehyde intermediate from Protocol 1
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Hydroxylamine Solution Preparation:
-
Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 eq) and a strong base like KOH or NaOH (3.0 eq) in methanol. Stir for 30 minutes and filter to remove the precipitated salt.
-
-
Hydroxamic Acid Formation:
-
Dissolve the purified benzyl ester intermediate (1.0 eq) in methanol.
-
Add the freshly prepared methanolic hydroxylamine solution to the ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to pH 4-5 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate to yield the crude hydroxamic acid.
-
The final product can be purified by recrystallization or chromatography.
-
Data Presentation
| Compound ID | Target MMP | IC₅₀ (nM) | Selectivity vs. MMP-1 |
| MMPi-D-Asp-001 | MMP-2 | 15 | >100-fold |
| MMPi-D-Asp-001 | MMP-9 | 50 | >30-fold |
| MMPi-D-Asp-001 | MMP-14 | 25 | >80-fold |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Visualizations
Experimental Workflow for MMP Inhibitor Synthesis
Caption: Synthetic workflow for an MMP inhibitor.
Signaling Pathway of MMP Inhibition in Cancer Metastasis
Caption: MMPs in cancer metastasis and inhibition.
Conclusion
This compound is a versatile and valuable chiral synthon for the development of novel enzyme inhibitors. The protocols and conceptual frameworks provided herein offer a starting point for researchers to utilize this building block in their drug discovery programs, particularly in the rational design of potent and selective matrix metalloproteinase inhibitors for various therapeutic applications. Further elaboration of the scaffold can lead to the discovery of novel drug candidates with improved pharmacological profiles.
Troubleshooting & Optimization
Technical Support Center: Deprotection of Boc-D-aspartinol 4-Benzyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-aspartinol 4-Benzyl Ester. The following information addresses common side reactions and other issues that may be encountered during the deprotection of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
A1: The deprotection of this compound typically involves a two-step process due to the presence of two distinct protecting groups: the tert-butyloxycarbonyl (Boc) group on the amine and the benzyl ester on the carboxylic acid.
-
Boc Deprotection: The Boc group is acid-labile and is commonly removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2] Milder acidic conditions, such as 4M HCl in dioxane, can also be employed.[1]
-
Benzyl Ester Deprotection: The benzyl ester is typically cleaved via catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[3][4] Strong acids like hydrofluoric acid (HF) can also cleave benzyl esters, but this method is harsh and less common in modern synthesis.[1]
Q2: Are the Boc and benzyl ester protecting groups orthogonal?
A2: The Boc and benzyl ester protecting groups are considered "quasi-orthogonal".[1] This means that their removal conditions are selective but not completely independent. While the Boc group can be removed with mild acids that generally leave the benzyl ester intact, prolonged exposure or stronger acidic conditions can lead to some cleavage of the benzyl ester.[1]
Q3: What is the primary mechanism of Boc deprotection and what are the immediate byproducts?
A3: Boc deprotection proceeds via an acid-catalyzed mechanism. The acid protonates the carbamate oxygen, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[5] The tert-butyl cation is a key byproduct that can lead to side reactions.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. Low reaction temperature. Inadequate reaction time. Moisture in the reaction. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Allow the reaction to warm to room temperature if performed at 0°C.[5] Extend the reaction time and monitor by TLC or LC-MS. Ensure the use of anhydrous solvents and reagents. |
| Cleavage of the Benzyl Ester during Boc Deprotection | Acid concentration is too high. Reaction time is too long. | Reduce the TFA concentration (e.g., to 20-25% in DCM). Carefully monitor the reaction and stop it as soon as the starting material is consumed. Consider using a milder reagent like 4M HCl in dioxane.[1] |
| Formation of a Sticky or Oily Product after Boc Deprotection | The product is hygroscopic or has a low melting point. Residual solvent. | Precipitate the product from the reaction mixture by adding a cold non-polar solvent like diethyl ether.[5] Ensure the product is thoroughly dried under high vacuum. |
| Low Yield after Hydrogenolysis of the Benzyl Ester | Catalyst poisoning. Incomplete reaction. | Ensure the starting material and solvents are free of catalyst poisons like sulfur or residual thiols. Increase the catalyst loading or reaction time. Ensure efficient stirring and a positive hydrogen pressure. |
| Formation of Unidentified Side Products | t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites. While this compound lacks highly nucleophilic aromatic rings, the free hydroxyl group or the deprotected amine could potentially be alkylated.[6] Intramolecular Cyclization: Although less common for a primary alcohol compared to a carboxylic acid, there is a possibility of intramolecular cyclization under acidic conditions. | Add a scavenger, such as anisole or triethylsilane (TES), to the reaction mixture to trap the tert-butyl cation.[7] If cyclization is suspected, milder deprotection conditions (lower temperature, shorter reaction time) should be employed. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Anisole or Triethylsilane)
-
Cold Diethyl Ether
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Add a scavenger (e.g., 5-10 equivalents of anisole).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[7]
Protocol 2: Hydrogenolysis of the Benzyl Ester
This protocol assumes the Boc group has already been removed.
Materials:
-
D-aspartinol 4-Benzyl Ester TFA salt (from Protocol 1)
-
Methanol or Ethanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the D-aspartinol 4-Benzyl Ester TFA salt in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
References
Technical Support Center: Optimizing Boc-D-aspartinol 4-Benzyl Ester Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing peptide coupling reactions involving Boc-D-aspartinol 4-Benzyl Ester. This guide, presented in a question-and-answer format, directly addresses common challenges to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in this compound coupling reactions?
Low yields in coupling reactions with this compound can often be attributed to a combination of factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the side chain can physically obstruct the approach of the coupling reagents and the amine component, slowing down the reaction rate.[1]
-
Aspartimide Formation: A significant side reaction, particularly in the presence of base, is the intramolecular cyclization to form a succinimide derivative (aspartimide). This intermediate can lead to the formation of undesired β-aspartyl peptides and racemization of the chiral center.[2][3]
-
Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for sterically hindered or sensitive amino acid derivatives. Standard carbodiimides like DCC or EDC may be less efficient than more potent onium salt-based reagents.
-
Inadequate Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time can significantly impact the coupling efficiency.
Q2: Which coupling reagents are most effective for this compound?
For sterically demanding couplings involving this compound, more powerful coupling reagents are generally recommended. Onium salt-based reagents are often preferred over carbodiimides due to their higher reactivity and ability to suppress some side reactions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, especially for hindered amino acids. It forms a highly reactive OAt-ester, which can accelerate the coupling reaction.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and effective coupling reagent, though slightly less reactive than HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high efficiency, similar to HATU, with the added benefit of producing water-soluble byproducts, simplifying purification.
Q3: How can aspartimide formation be minimized during the coupling reaction?
Aspartimide formation is a critical side reaction that can significantly reduce the yield of the desired product.[2] Several strategies can be employed to mitigate this issue:
-
Choice of Protecting Group: While the benzyl ester is the subject of this guide, it's worth noting that bulkier side-chain protecting groups like the cyclohexyl ester can offer more steric protection against cyclization.[2]
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) can help to suppress aspartimide formation, particularly when using carbodiimide coupling reagents.[3]
-
Controlled Base Exposure: Minimize the exposure to strong bases and consider using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or collidine.
-
Lower Reaction Temperature: Performing the coupling reaction at a lower temperature can help to reduce the rate of aspartimide formation.
Q4: What are the recommended solvents and reaction times?
-
Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally good solvents for peptide coupling reactions due to their excellent solvating properties. For particularly difficult couplings, a mixture of solvents such as DMF/DCM (dichloromethane) can sometimes be beneficial.
-
Reaction Times: The optimal reaction time will depend on the specific coupling partners and reagents used. It is advisable to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For sterically hindered couplings, extended reaction times of up to 24 hours may be necessary.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
This is a common challenge when working with sterically hindered amino acid derivatives. The following workflow can help diagnose and resolve the issue.
References
strategies to prevent racemization in Boc-D-aspartinol 4-Benzyl Ester synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to prevent racemization during the synthesis of Boc-D-aspartinol 4-Benzyl Ester from its corresponding carboxylic acid, Boc-D-Asp(OBzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization is the formation of a planar, achiral oxazol-5(4H)-one intermediate.[1] This occurs during the activation of the α-carboxylic acid of Boc-D-Asp(OBzl)-OH, which is a necessary step before reduction to the alcohol. Once formed, this intermediate can be protonated from either face with equal probability, leading to a loss of stereochemical integrity at the α-carbon. Factors such as high temperatures, strong or sterically unhindered bases, and prolonged activation times can promote the formation of this oxazolone.
Q2: How does the choice of base impact the enantiomeric purity of the final product?
A2: The base is critical for forming the mixed anhydride intermediate but can also promote racemization by abstracting the α-proton. Sterically hindered and weaker bases are preferred. N-methylmorpholine (NMM) and N-methylpiperidine are superior choices as they are less likely to cause racemization compared to stronger, less hindered bases like triethylamine (TEA).[2] Using an excess of any base should be avoided.
Q3: Why is a low reaction temperature crucial for preventing racemization?
A3: Low reaction temperatures (typically between -15°C and 0°C) are essential to minimize racemization.[3][4][5] Lower temperatures suppress the rate of oxazolone formation and other side reactions. Even minor upward fluctuations in temperature can significantly decrease the enantiomeric excess (e.e.) of the final amino alcohol.[3]
Q4: Which method is recommended for activating the carboxylic acid prior to reduction?
A4: The mixed anhydride method is a widely used and effective technique for activating the carboxylic acid for reduction to the alcohol.[4][5] This typically involves reacting Boc-D-Asp(OBzl)-OH with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a suitable base like N-methylmorpholine (NMM) at low temperatures.[4][5] This generates a highly reactive mixed anhydride intermediate that can be efficiently reduced by a mild reducing agent like sodium borohydride.[4][5]
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
If you are observing poor enantiomeric excess in your final this compound product, consult the following guide to diagnose and resolve the issue.
| Symptom / Observation | Potential Cause | Suggested Solution |
| Low e.e. (<95%) detected by chiral HPLC. | Suboptimal Reaction Temperature: The internal reaction temperature may have risen above the optimal -15°C during activation or reduction. | Meticulously monitor the internal reaction temperature. Ensure the cooling bath is stable and large enough to handle any exotherms. Add reagents dropwise to maintain temperature control.[3] |
| Inappropriate Base Selection: Use of a strong or sterically unhindered base, such as triethylamine (TEA), promotes racemization. | Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or N-methylpiperidine.[2] Ensure that no more than the stoichiometric amount of base is used. | |
| Prolonged Activation Time: Allowing the mixed anhydride to stir for too long before adding the reducing agent increases the risk of oxazolone formation. | Minimize the pre-activation time. The reduction should be initiated shortly after the mixed anhydride formation is complete. Consider an in situ approach where all components are mixed together at the start. | |
| Reagent/Solvent Quality: Moisture or impurities in reagents or solvents can interfere with the reaction and stereoselectivity. | Use high-purity, anhydrous solvents (e.g., freshly distilled THF).[3] Ensure all reagents, including the starting material Boc-D-Asp(OBzl)-OH, are of high enantiomeric purity. | |
| Presence of multiple spots on TLC or unexpected peaks in HPLC. | Side Reactions: In addition to racemization, side reactions like the formation of urethane byproducts can occur. | Ensure the correct stoichiometry of reagents. The choice of N-methylpiperidine as a base in dichloromethane has been shown to minimize urethane formation.[2] |
| Incomplete Reduction: The mixed anhydride intermediate was not fully reduced to the alcohol. | Use a sufficient excess of the reducing agent (e.g., 1.5 to 2 molar equivalents of NaBH₄).[4] Ensure the dropwise addition of methanol, which facilitates the reduction by sodium borohydride.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Anhydride Reduction
This protocol is designed to minimize racemization by controlling temperature, using an appropriate base, and ensuring a rapid reduction of the activated intermediate.
Materials:
-
Boc-D-Asp(OBzl)-OH (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N-methylmorpholine (NMM) (1.0 eq)
-
Isobutyl chloroformate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add Boc-D-Asp(OBzl)-OH to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Base Addition: Add N-methylmorpholine (NMM) dropwise to the solution, ensuring the internal temperature does not rise above -10°C.
-
Activation: Add isobutyl chloroformate dropwise via the dropping funnel over 15 minutes, maintaining the temperature at -15°C. A precipitate of NMM hydrochloride may form. Stir the resulting mixture for an additional 10-15 minutes at this temperature.
-
Reduction: In a separate flask, prepare a suspension of sodium borohydride in anhydrous THF. Add this suspension to the reaction mixture. Then, add anhydrous methanol dropwise to the reaction mixture, again ensuring the temperature is maintained at -15°C.[4][5]
-
Quenching: After stirring for 20-30 minutes, slowly quench the reaction by adding 1 M HCl while keeping the temperature below 0°C.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This protocol provides a general method for determining the enantiomeric purity of the synthesized this compound. The exact column and mobile phase may require optimization.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., CHIRALCEL® OD-H or similar polysaccharide-based column)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Sample of synthesized this compound
-
Racemic standard of Boc-aspartinol 4-Benzyl Ester (for peak identification)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase. Prepare a similar solution of the racemic standard.
-
Method Setup:
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of the D- and L-enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
-
Visualizations
Caption: Experimental workflow for racemization-free synthesis.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
Technical Support Center: Purification of Boc-D-aspartinol 4-Benzyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Boc-D-aspartinol 4-Benzyl Ester. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Yield After Column Chromatography
-
Question: I am experiencing a significant loss of product during flash column chromatography. What are the possible reasons and how can I improve the yield?
-
Answer: Low recovery from column chromatography can stem from several factors:
-
Improper Solvent System: The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities, or too low, resulting in the compound remaining strongly adsorbed to the silica gel.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the product. A common starting point for Boc-protected amino alcohols is a gradient of ethyl acetate in hexanes.
-
-
Compound Instability on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds, such as the partial cleavage of the Boc protecting group.
-
Solution: To mitigate this, you can use deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or opt for an alternative stationary phase like alumina.
-
-
Co-elution with Impurities: If impurities have similar polarities to your product, separation can be challenging and lead to impure fractions and lower yields of the desired product.
-
Solution: A shallower solvent gradient during chromatography can improve separation. Alternatively, consider a different purification technique, such as recrystallization, if applicable.
-
-
Issue 2: Oily Product Instead of a Solid After Purification
-
Question: My this compound is an oil after solvent evaporation, making it difficult to handle and assess purity. How can I solidify it?
-
Answer: The oily nature of the final product is a common issue with Boc-protected amino acids and their derivatives.
-
Solution 1: Recrystallization: If the compound is crystalline, recrystallization is an excellent method for both purification and obtaining a solid product. Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble at room temperature or below. Common solvent systems for similar compounds include ethyl acetate/hexanes or ethanol/water.
-
Solution 2: Trituration/Pulping: If recrystallization is unsuccessful, trituration can be effective. This involves stirring the oil with a solvent in which the desired compound is insoluble (or sparingly soluble) but the impurities are soluble. This can induce crystallization or solidification. Weak polar solvents are often used for this purpose.
-
Solution 3: Seed Crystals: If you have a small amount of solid material from a previous batch, you can use it as a seed crystal to induce crystallization from a supersaturated solution.
-
Issue 3: Unexpected Peaks in HPLC Analysis
-
Question: My HPLC chromatogram shows multiple unexpected peaks after purification. What could be the source of these impurities?
-
Answer: The presence of unexpected peaks in your HPLC analysis can be attributed to several factors:
-
Incomplete Reaction: The synthesis of this compound from its corresponding carboxylic acid may be incomplete, leaving unreacted starting material.
-
Side Products from Synthesis: The reduction of the carboxylic acid to the alcohol can sometimes lead to the formation of byproducts.
-
Degradation During Workup or Purification: As mentioned, the Boc group is acid-labile and can be partially cleaved during purification on silica gel or if exposed to acidic conditions for extended periods.
-
Solution: Ensure your workup and purification steps are performed under neutral or slightly basic conditions. Prompt processing of fractions collected from chromatography is also recommended.
-
-
Racemization: While less common under standard conditions, harsh reaction or purification conditions could potentially lead to racemization. Chiral HPLC can be used to assess enantiomeric purity.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: It is recommended to store the compound at 2-8°C to maintain its stability and prevent degradation.
-
-
Q2: Is the benzyl ester group stable during the purification process?
-
A2: The benzyl ester is generally stable under standard purification conditions like flash chromatography and recrystallization. However, it can be cleaved by strong acids or through hydrogenolysis. Avoid exposing the compound to these conditions during purification.
-
-
Q3: Can I use reverse-phase HPLC for the purification of this compound?
-
A3: Yes, reverse-phase HPLC is a suitable technique for purifying this compound. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) is a common setup. However, be aware that the acidic nature of TFA can potentially lead to some Boc-group cleavage if the collected fractions are not neutralized or processed promptly.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Please note that these are starting points and may require optimization for your specific crude material.
| Purification Technique | Stationary Phase / Solvent System | Typical Purity | Typical Yield | Notes |
| Flash Column Chromatography | Silica Gel / Ethyl Acetate in Hexanes (Gradient) | >95% | 70-90% | An Rf of 0.2-0.4 on TLC is ideal. Consider adding 1% triethylamine to the eluent to prevent Boc deprotection. |
| Recrystallization | Ethyl Acetate / Hexanes or Ethanol / Water | >98% | 60-80% | The choice of solvent depends on the impurity profile. The product should be soluble in the hot solvent and precipitate upon cooling. |
| Preparative HPLC | C18 Silica / Water-Acetonitrile Gradient with 0.1% TFA | >99% | 50-70% | Fractions should be neutralized or lyophilized immediately to prevent degradation by TFA. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
troubleshooting low coupling efficiency in SPPS with Boc-D-aspartinol 4-Benzyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) with Boc-D-aspartinol 4-Benzyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency when using this compound in SPPS?
Low coupling yields with this compound are often attributed to a combination of factors:
-
Steric Hindrance: The bulky nature of the Boc protecting group on the alpha-amino group, combined with the benzyl ester on the side chain, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is a common issue with β-branched and other sterically demanding amino acids.[1][2]
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the incoming amino acid, especially in the face of steric challenges. Standard carbodiimide reagents like DCC or EDC can be insufficient for hindered amino acids.[1][2]
-
Secondary Structure Formation: The growing peptide chain on the solid support can fold into stable secondary structures, such as β-sheets, which can mask the N-terminal amine and prevent efficient coupling.[3][4] This is particularly prevalent in hydrophobic sequences.[3]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and coupling time can significantly impact the efficiency of the coupling reaction.
Q2: Which coupling reagents are recommended for improving the coupling efficiency of this compound?
For sterically hindered amino acids like this compound, more powerful onium-salt-based coupling reagents are generally recommended.[2] These reagents form highly reactive esters that can overcome steric barriers.
| Coupling Reagent | Type | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium Salt | Excellent | High reactivity and speed, effective for difficult couplings.[2] | More expensive than other reagents. Can cause guanidinylation of the N-terminus if used in excess. |
| HCTU | Uronium/Aminium Salt | Very Good | Highly effective, similar to HATU. | Can cause guanidinylation. |
| COMU | Uronium/Aminium Salt | Excellent | High efficiency, good solubility, and a better safety profile as it is not based on potentially explosive HOBt/HOAt.[5] | Limited solution stability. |
| PyBOP | Phosphonium Salt | High | High efficiency and minimizes racemization. Does not cause guanidinylation side reactions.[1] | Byproducts can be challenging to remove. |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Cost-effective and avoids guanidinylation. | Slower reaction times compared to onium salts. |
Q3: Can side reactions involving the benzyl ester or the aspartinol structure contribute to low yields?
Yes, potential side reactions can impact the overall yield and purity:
-
Aspartimide Formation: Although the side-chain carboxyl group is esterified, under certain conditions (particularly with repeated exposure to basic conditions for Fmoc deprotection in Fmoc-based strategies), aspartic acid derivatives can be prone to aspartimide formation. In Boc-SPPS, the acidic conditions for Boc deprotection generally minimize this, but it's a possibility to consider, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[6]
-
Racemization: The activation of the amino acid carboxyl group can make the α-carbon susceptible to epimerization, leading to the formation of diastereomeric impurities.[2] This is a greater risk with prolonged activation times and the use of strong bases. Using additives like HOAt or Oxyma Pure can help suppress racemization.[2]
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound
This guide will walk you through a systematic approach to troubleshoot and optimize the coupling of this compound.
Step 1: Assess the Completeness of the Previous Coupling Step
Before troubleshooting the coupling of this compound, ensure that the previous amino acid was successfully coupled.
-
Procedure: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) on a small sample of resin beads after the previous coupling step.[7]
-
Interpretation:
-
Negative Test (no color change): The previous coupling was likely successful. Proceed to Step 2.
-
Positive Test (e.g., blue beads for Kaiser test): The previous coupling was incomplete. Address this issue before proceeding. This may involve a double coupling of the previous amino acid.
-
Step 2: Optimize the Coupling Protocol for this compound
If the previous coupling was successful, focus on optimizing the conditions for the current challenging coupling.
Caption: Troubleshooting workflow for low coupling efficiency.
Recommended Actions:
-
Select a More Potent Coupling Reagent: Switch from standard carbodiimide reagents to an onium salt like HATU or COMU .[1][2][5]
-
Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time (e.g., from 1 hour to 2-4 hours) can be beneficial. If using a microwave peptide synthesizer, a slight increase in temperature may also improve efficiency.[2]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound for a second coupling step.
-
Solvent Selection: Ensure that DMF is of high purity. For sequences prone to aggregation, consider using a solvent mixture such as DMF/NMP or adding chaotropic agents.
Step 3: Monitor the Optimized Coupling Reaction
After implementing the changes in Step 2, it is crucial to verify their effectiveness.
-
Procedure: Perform a Kaiser test after the coupling of this compound.
-
Interpretation:
-
Negative Test: The optimized protocol was successful. You can proceed with the synthesis.
-
Positive Test: The coupling is still incomplete. Further optimization may be necessary, such as using a different combination of reagents and conditions or considering a change in the overall synthetic strategy if the problem persists.
-
Experimental Protocols
Protocol: Test Coupling of this compound using HATU
This protocol outlines a general procedure for a test coupling on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
HATU (0.39 mmol, 3.9 eq)[2]
-
N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound and HATU in DMF.
-
Add DIEA to the solution and vortex briefly.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[4]
-
Caption: Simplified workflow for amino acid activation and coupling.
References
Technical Support Center: Optimization of Boc Deprotection Conditions to Preserve Benzyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the selective removal of the tert-butyloxycarbonyl (Boc) protecting group while preserving acid-sensitive benzyl esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzyl ester is being cleaved along with the Boc group during deprotection. What are the likely causes and how can I prevent this?
A1: Cleavage of the benzyl ester during Boc deprotection is a common issue, primarily caused by overly harsh acidic conditions. The Boc and benzyl ester protecting groups are considered "quasi-orthogonal," meaning that while both are acid-labile, the Boc group can be removed under milder acidic conditions than those typically required for benzyl ester cleavage.[1] If you are observing significant cleavage of your benzyl ester, consider the following solutions:
-
Reduce Acid Strength: Switch from strong acids like neat Trifluoroacetic Acid (TFA) to a milder reagent.[2] Aqueous phosphoric acid has demonstrated selectivity for Boc deprotection in the presence of benzyl esters.[2][3]
-
Modify Reaction Conditions: If using a traditional acid like TFA, lowering the reaction temperature to 0 °C and carefully monitoring the reaction progress can create a window for selective Boc removal before significant ester cleavage occurs.[1][3]
-
Use a Non-Acidic Method: Consider methods that do not rely on strong acids. For example, a system of oxalyl chloride in methanol is reported to be very mild and compatible with acid-labile esters.[3]
Q2: The Boc deprotection reaction is very slow or incomplete. What can I do to improve the reaction rate without cleaving the benzyl ester?
A2: A slow or incomplete reaction can be frustrating, but there are ways to address this without resorting to harsh conditions that would endanger the benzyl ester.
-
Increase Reagent Equivalents: For certain mild methods, such as the oxalyl chloride system, ensuring the use of at least 3 equivalents of the reagent is crucial to drive the reaction to completion.[3]
-
Slightly Increase Temperature: If you are running the reaction at a low temperature (e.g., 0 °C), allowing it to warm to room temperature may increase the rate.[3] However, this should be done cautiously and with careful monitoring to avoid ester cleavage.
-
Ensure Anhydrous Conditions: For methods involving reagents like HCl in organic solvents, the presence of water can impede the reaction. Using dry solvents is critical for efficiency.[3]
Q3: I am observing side products, such as t-butylation of my substrate. How can I minimize these unwanted reactions?
A3: The formation of a tert-butyl cation during Boc deprotection can lead to side reactions, particularly the alkylation of nucleophilic residues.[1]
-
Add a Scavenger: Including a scavenger like triisopropylsilane (TIS) or anisole in the reaction mixture can effectively trap the tert-butyl cation and prevent it from reacting with your desired product.[1][3]
Data Presentation: Comparison of Mild Boc Deprotection Methods
The following table summarizes various reaction conditions for Boc deprotection with a focus on preserving benzyl esters.
| Reagent/Method | Solvent | Temperature | Typical Reaction Time | Key Advantages & Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 2 h | Common, but can cause benzyl ester cleavage. Use lower concentrations (25-50%) and temperatures.[1][4] |
| 4M HCl in Dioxane | Dioxane | Room Temp | 30 min - a few hours | Generally milder than TFA and can offer better selectivity.[1] |
| Aqueous Phosphoric Acid (85%) | Toluene | 40-50 °C | 3 - 14 h | Good selectivity for Boc group over benzyl esters.[2][3] |
| Oxalyl Chloride | Methanol | 0 °C to Room Temp | 1 - 4 h | Very mild and tolerant of acid-sensitive groups.[2][3] |
| Thermal Deprotection | Suitable high-boiling solvent | High Temp | Varies | An option for substrates that can withstand heat and are sensitive to any acid.[3] |
Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [2][3]
-
Dissolve the Boc-protected substrate in toluene (approximately 1 mL per gram of substrate).
-
Add 85% aqueous phosphoric acid to the mixture.
-
Heat the reaction mixture to 40-50°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [2][3]
-
In a dry round-bottom flask, dissolve the Boc-protected substrate in methanol (to a concentration of approximately 17 mg/mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified if necessary.
Visualizations
Caption: Workflow for selecting a Boc deprotection method to preserve benzyl esters.
Caption: Troubleshooting flowchart for common issues in Boc deprotection.
References
Technical Support Center: Selective Boc Deprotection in the Presence of a Benzyl Ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the selective removal of a tert-butyloxycarbonyl (Boc) protecting group without cleaving a benzyl ester.
Frequently Asked Questions (FAQs)
Q1: Is it possible to selectively remove a Boc group in the presence of a benzyl ester?
Yes, this is a common and achievable transformation in organic synthesis. The strategy relies on the differential acid lability of the two protecting groups. The Boc group is highly sensitive to mild acidic conditions, while the benzyl ester requires stronger acids for cleavage.[1] This "quasi-orthogonal" relationship allows for selective deprotection with careful choice of reagents and reaction conditions.[1]
Q2: What are the standard conditions for selective Boc deprotection that preserve a benzyl ester?
The most common methods involve treating the substrate with a mild acid.[1] Two standard protocols are:
-
Trifluoroacetic acid (TFA): Typically a 25-50% solution of TFA in a solvent like dichloromethane (DCM). These reactions are usually fast, often completing within 30 minutes to 2 hours at room temperature.[1][2]
-
Hydrogen chloride (HCl) in an organic solvent: A 4M solution of HCl in 1,4-dioxane or a saturated solution in ethyl acetate is a widely used alternative.[1][2] This method is often considered milder and can offer better selectivity.[1]
Q3: Can the benzyl ester be cleaved under standard Boc deprotection conditions?
While generally stable, some cleavage of the benzyl ester can occur, especially with prolonged reaction times, elevated temperatures, or repeated deprotection cycles.[1] If significant cleavage is observed, it is advisable to reduce the reaction time, lower the acid concentration, or switch to a milder deprotection reagent.[1]
Q4: What are common side reactions during Boc deprotection, and how can they be minimized?
A common side reaction is the alkylation of nucleophilic functional groups on the substrate by the tert-butyl cation generated during the deprotection. This can be minimized by adding a scavenger, such as anisole or triethylsilane, to the reaction mixture to trap the carbocation.[1][3]
Q5: Are there milder, non-standard alternatives for this deprotection?
Yes, for substrates that are particularly sensitive to acidic conditions, several milder methods have been developed. These include:
-
Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid in a solvent like toluene can selectively deprotect the Boc group, often with heating.[3][4]
-
Oxalyl Chloride in Methanol: This system is reported to be very mild and tolerant of acid-labile esters.[3][5][6]
-
Thermal Deprotection: In some cases, simply heating the substrate in a suitable solvent can cause thermolytic cleavage of the Boc group.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant Cleavage of the Benzyl Ester | 1. Acid concentration is too high.2. Reaction time is too long.3. Reaction temperature is elevated. | 1. Reduce the acid concentration (e.g., use 25% TFA in DCM instead of 50%).[1]2. Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.[1]3. Switch to a milder reagent, such as 4M HCl in dioxane or aqueous phosphoric acid.[1][3]4. Ensure the reaction is performed at room temperature or 0 °C.[1] |
| Incomplete or Slow Boc Deprotection | 1. Deprotection conditions are too mild.2. Reagent quality is poor.3. Presence of water in anhydrous reactions. | 1. Increase the reaction time, but monitor closely for benzyl ester cleavage.2. If using a mild reagent, consider slightly increasing the temperature.3. Use fresh, high-quality reagents and anhydrous solvents.[1] |
| Formation of Side Products (e.g., t-butylation) | 1. Absence of a scavenger.2. Presence of nucleophilic functional groups in the substrate. | 1. Add a scavenger like anisole (5% v/v) or triethylsilane to the reaction mixture to trap the tert-butyl cation.[1][3] |
| Low Yield of Deprotected Product | 1. Incomplete reaction.2. Product loss during work-up.3. Product degradation. | 1. Ensure the reaction goes to completion by monitoring.2. For basic work-ups to neutralize acid, use a mild base like sodium bicarbonate and avoid strong bases that could hydrolyze the ester.3. Proceed with the work-up immediately after the reaction is complete.[2] |
Data Presentation: Comparison of Deprotection Methods
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 0 °C to Room Temp | 30 min - 2 h | Fast and effective, but can be harsh.[1][2] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M or Saturated | 0 °C to Room Temp | 30 min - 4 h | Generally milder than TFA with better selectivity.[1][2] |
| Aqueous Phosphoric Acid | Toluene | 85% (aq) | Room Temp to 50°C | 3 - 14 h | Good for acid-sensitive substrates.[3][4] |
| Oxalyl Chloride | Methanol | ~3 equivalents | Room Temp | 1 - 4 h | Very mild and tolerates acid-labile groups.[5][6] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Scavenger Addition (Recommended): Add a scavenger, such as anisole or triethylsilane (1.5-2.0 equivalents).[1]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene or DCM multiple times.[2] The resulting product is the TFA salt of the amine. If the free amine is required, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.[2] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a co-solvent like DCM if necessary.
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Reaction: Stir the reaction at room temperature for 30 minutes to a few hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting product is the hydrochloride salt. If desired, triturate the residue with diethyl ether to obtain a solid, which can be collected by filtration.[1]
Visualizations
References
Navigating Solubility Challenges with Boc-D-aspartinol 4-Benzyl Ester in Dichloromethane
For researchers, scientists, and professionals in drug development, encountering solubility issues with key reagents can be a significant bottleneck. This technical support center provides a dedicated resource for troubleshooting the solubility of Boc-D-aspartinol 4-Benzyl Ester in dichloromethane (DCM), a common solvent in organic synthesis. Here, you will find frequently asked questions and detailed troubleshooting guides to help you overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DCM?
A1: Several factors can contribute to the poor solubility of this compound in DCM. These include:
-
Purity of the compound: Impurities can significantly alter the solubility profile.
-
Water content: Traces of water in the DCM or the compound itself can hinder dissolution.
-
Temperature: Room temperature may not be sufficient to dissolve the solute.
-
Compound concentration: You may be attempting to create a supersaturated solution.
-
Particle size: Larger crystals will dissolve more slowly than a fine powder.
Q2: Is DCM the best solvent for this compound?
A2: While DCM is a common solvent for Boc-protected amino acids and their derivatives, it may not always be the optimal choice.[1] The solubility can be influenced by the specific protecting groups and the overall molecular structure. For compounds that are difficult to dissolve, alternative solvents or solvent mixtures may be more effective.[2]
Q3: Can I heat the mixture to improve solubility?
A3: Gentle warming can be an effective method to increase the solubility of many organic compounds.[3][4] However, it is crucial to do so cautiously to avoid potential degradation of the this compound. It is recommended to warm the solution in a water bath to a temperature not exceeding 40°C.[3]
Q4: Will sonication help in dissolving the compound?
A4: Yes, sonication is a highly recommended technique for enhancing dissolution.[3][4][5] The ultrasonic waves help to break down solid aggregates into smaller particles, thereby increasing the surface area for solvation.
Q5: Are there any recommended solvent alternatives or co-solvents?
A5: If this compound remains insoluble in DCM, several alternative strategies can be employed. Using a co-solvent is a common approach. More polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used in peptide synthesis and can be good alternatives or co-solvents.[1][6] For particularly stubborn solutes, solvent systems containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) mixed with DCM have been shown to be effective for dissolving sparingly-soluble protected peptides.[2]
Troubleshooting Guides
Initial Assessment of Solubility Issues
If you are facing difficulties in dissolving this compound in DCM, follow this workflow to diagnose and address the problem.
Caption: Initial workflow for diagnosing solubility problems.
Advanced Troubleshooting Techniques
For persistent solubility challenges, a more systematic approach involving physical methods and the use of co-solvents is recommended.
Caption: Step-by-step advanced troubleshooting workflow.
Data Presentation
| Solvent/System | Expected Solubility | Remarks |
| Dichloromethane (DCM) | Variable | Generally a good starting solvent for Boc-protected compounds, but issues can arise.[1] |
| Dimethylformamide (DMF) | Good to Excellent | A more polar aprotic solvent, often effective where DCM fails.[6] |
| N-Methylpyrrolidone (NMP) | Good to Excellent | Similar to DMF, known to be a good solvent for protected amino acids.[1][6] |
| DCM/DMF or DCM/NMP mixtures | Good to Excellent | Co-solvent systems can significantly improve solubility. |
| TFE/DCM or HFIP/DCM mixtures | Excellent | Powerful solvent systems for sparingly-soluble protected peptides and derivatives.[2] |
Experimental Protocols
Protocol for Enhancing Solubility using Sonication and Gentle Heating
-
Preparation: Weigh the desired amount of this compound into a clean, dry vial. Add the required volume of anhydrous DCM.
-
Initial Mixing: Vortex the mixture for 1-2 minutes at room temperature.
-
Sonication: Place the vial in a bath sonicator. Sonicate in intervals of 15-30 minutes. After each interval, visually inspect the solution for any undissolved material.
-
Gentle Warming: If the compound is still not dissolved, place the vial in a water bath pre-heated to 35-40°C. Continue to stir or intermittently vortex the solution.
-
Final Assessment: Once the solution appears clear, allow it to cool to room temperature to ensure the compound does not precipitate out.
Protocol for Using a Co-solvent
-
Preparation: Weigh the this compound into a vial.
-
Co-solvent Addition: Add a minimal amount of a stronger solvent such as DMF or NMP (e.g., 10-20% of the final desired volume). Vortex until the compound is fully dissolved.
-
Dilution with Primary Solvent: Gradually add DCM to the concentrated solution in small portions, vortexing after each addition, until the final desired concentration and volume are reached.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, a higher ratio of the co-solvent may be necessary.
References
- 1. peptide.com [peptide.com]
- 2. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
managing and preventing aspartimide formation with aspartic acid derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and preventing aspartimide formation during solid-phase peptide synthesis (SPPS) involving aspartic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving aspartic acid (Asp).[1] It is an intramolecular cyclization reaction where the backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carbonyl of the Asp. This forms a five-membered succinimide ring, known as an aspartimide intermediate.[1]
This side reaction is problematic for several reasons:
-
Formation of Impurities: The aspartimide intermediate is unstable and can be attacked by nucleophiles like piperidine (used for Fmoc deprotection) or water. This leads to the formation of a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product due to their similar properties.[2]
-
Racemization: The α-carbon of the aspartic acid residue in the aspartimide intermediate is prone to epimerization, leading to the formation of D-aspartyl peptides.[3]
-
Chain Termination: In some cases, aspartimide formation can lead to the formation of piperazine-2,5-diones (diketopiperazines), resulting in the termination of the peptide chain elongation.[4]
-
Purification Challenges: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often co-elute with the target peptide in HPLC, making purification extremely challenging and sometimes impossible.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp+1 or Xxx residue in an Asp-Xxx motif). Sequences with small, sterically unhindered amino acids at the Asp+1 position are particularly susceptible.[1][5]
The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[5][6]
-
Asp-Thr (D-T) [5]
-
Asp-Arg (D-R) [5]
-
Asp-Cys (D-C) [7]
Q3: What are the primary factors that influence the rate of aspartimide formation?
Several factors during Fmoc-SPPS can influence the rate of aspartimide formation:
-
Sequence: As mentioned above, the amino acid following the aspartic acid residue plays a crucial role.[1]
-
Base: The strength and concentration of the base used for Fmoc deprotection are critical. Stronger bases and longer exposure times increase the rate of aspartimide formation.[1] Piperidine is a strong base commonly used for Fmoc removal and is a major contributor to this side reaction.[2]
-
Temperature: Elevated temperatures during coupling and deprotection steps can accelerate aspartimide formation.[5][8]
-
Solvent: The polarity of the solvent can have a significant impact, with higher polarity leading to more aspartimide formation.[7]
-
Protecting Groups: The choice of protecting group for the aspartic acid side chain and for the C-terminal residue can influence the extent of the side reaction.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may indicate aspartimide formation.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| ASP-001 | Unexpected peak(s) with the same mass as the target peptide in HPLC/LC-MS analysis. | Aspartimide formation can lead to the creation of isoaspartyl (β-aspartyl) peptides and epimerized (D-Asp) peptides, which are mass-isobaric with the target α-aspartyl peptide.[9] | - Modify Fmoc Deprotection: Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) or 5% formic acid to the 20% piperidine in DMF deprotection solution.[10][11][12] - Use a Weaker Base: Replace piperidine with a weaker base like piperazine or morpholine for Fmoc deprotection.[2][10] - Use Sterically Hindered Protecting Groups: Employ Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[3][10] |
| ASP-002 | Multiple peaks close to the main product peak, some with a mass loss of 18 Da. | The peak with a mass loss of 18 Da corresponds to the aspartimide intermediate. The other closely eluting peaks are likely the α- and β-piperidide adducts formed from the reaction of the aspartimide with piperidine.[13] | - Reduce Deprotection Time: Minimize the duration of the Fmoc deprotection steps. Use shorter, repeated treatments with the deprotection solution instead of a single long incubation.[5] - Lower the Temperature: Perform the deprotection and coupling steps at a reduced temperature.[5][14] |
| ASP-003 | Low yield of the target peptide, especially for long sequences containing multiple Asp residues. | Accumulation of aspartimide-related side products at each Asp residue leads to a significant decrease in the overall yield of the full-length target peptide.[2] | - Backbone Protection: For particularly problematic sequences like Asp-Gly, use a dipeptide building block with a backbone protecting group, such as Fmoc-Asp(Dmb)Gly-OH. The dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the initial cyclization.[2][10] - Non-Ester Protecting Groups: Consider using novel protecting groups like cyanosulfurylide (CSY) which completely suppress aspartimide formation by masking the carboxylic acid with a stable C-C bond.[15] |
| ASP-004 | Difficulty in purifying the final peptide to the desired homogeneity. | The byproducts of aspartimide formation, especially the β-aspartyl and D-Asp isomers, are often very difficult to separate from the target peptide by standard reversed-phase HPLC. | - Proactive Prevention: The most effective strategy is to prevent the formation of these impurities in the first place by implementing the solutions mentioned in ASP-001, ASP-002, and ASP-003 during the synthesis. - Alternative Chromatography: If impurities are already formed, explore alternative chromatographic techniques or conditions (e.g., different pH, ion-pairing agents, or stationary phases) that may offer better resolution. |
Prevention Strategies: A Comparative Overview
Several strategies can be employed to minimize or eliminate aspartimide formation. The choice of strategy depends on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.
Modification of Fmoc Deprotection Conditions
A straightforward approach is to modify the standard Fmoc deprotection cocktail.
| Method | Description | Advantages | Disadvantages |
| Acidic Additives | Addition of a weak acid, such as 0.1 M HOBt or 5% formic acid, to the 20% piperidine in DMF solution.[9][11] | Simple to implement, cost-effective, and can significantly reduce aspartimide formation.[10][11] | May not completely eliminate the side reaction in very sensitive sequences. HOBt is an explosive substance in its anhydrous state.[10] |
| Weaker Bases | Replacing piperidine with a weaker base like piperazine or morpholine.[2][10] | Effective at suppressing aspartimide formation.[10] | May result in incomplete Fmoc deprotection for some amino acids, leading to lower coupling efficiency and deletion sequences.[2] |
| Alternative Deprotection Reagents | Using non-basic deprotection methods with alternative Nα-protecting groups like p-nitrobenzyloxycarbonyl (pNZ).[7] | Completely avoids base-mediated aspartimide formation.[7] | Requires the use of non-standard amino acid derivatives and deprotection cocktails, which may not be readily available.[7] |
Use of Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the ester protecting group on the aspartic acid side chain can physically hinder the intramolecular cyclization.[10]
| Protecting Group | Description | Effectiveness in Reducing Aspartimide Formation |
| O-tert-butyl (OtBu) | The standard and most commonly used protecting group.[7] | Prone to aspartimide formation in susceptible sequences.[7] |
| 3-methylpent-3-yl (Mpe) | A bulkier trialkylcarbinol-based protecting group.[10] | Offers significant improvement over OtBu.[4][10] |
| 5-n-butyl-5-nonyl (OBno) | A highly bulky and flexible protecting group.[7] | Provides almost complete reduction of aspartimide formation, even in challenging Asp-Gly sequences.[7] |
| 2,3,4-trimethylpent-3-yl (Die) | Another sterically demanding protecting group.[10] | Shows improved performance compared to OtBu.[10] |
Comparative Data for Sterically Hindered Protecting Groups in the Synthesis of Scorpion Toxin II (VKDGYI)
| Protecting Group | % Target Peptide after 200 min Piperidine Treatment | % Aspartimide Formation per Cycle | % D-Aspartate |
| Asp(OtBu) | 16.0 | 1.84 | 15.1 |
| Asp(OMpe) | 75.9 | 0.28 | 3.1 |
| Asp(OBno) | 90.4 | 0.10 | 1.2 |
Backbone Protection
This strategy involves protecting the backbone amide nitrogen of the residue following the aspartic acid, thereby preventing the initial nucleophilic attack.[10]
| Method | Description | Advantages | Disadvantages |
| Dimethoxybenzyl (Dmb) Group | Using a dipeptide building block like Fmoc-Asp(OtBu)-Gly(Dmb)-OH, where the Dmb group protects the glycine nitrogen.[2] | Completely eliminates aspartimide formation at that specific site.[10] | Requires the use of pre-formed dipeptide building blocks, which are more expensive and may not be commercially available for all Asp-Xxx combinations. Coupling onto the Dmb-protected amine can be slower.[9] |
| Pseudoprolines | Using a pseudoproline dipeptide at the Asp-Xxx junction (where Xxx can be Ser, Thr, or Cys). The cyclized side chain of the pseudoproline introduces a conformational constraint that disfavors aspartimide formation.[5] | Effective in preventing aspartimide formation and can also help to disrupt peptide aggregation.[5] | May not be effective under harsh conditions (e.g., elevated temperatures) and can sometimes even catalyze the side reaction.[5] |
Non-Ester-Based Side-Chain Masking Groups
A more recent and highly effective approach involves replacing the traditional ester-based protecting groups with functionalities that are not susceptible to nucleophilic attack by the backbone amide.[7]
| Protecting Group | Description | Advantages | Disadvantages |
| Cyanosulfurylide (CSY) | Masks the carboxylic acid with a stable C-C bond. The protecting group is removed at the end of the synthesis using an electrophilic halogen source like N-chlorosuccinimide (NCS).[15] | Completely suppresses aspartimide formation during SPPS.[15] The protected amino acid also exhibits enhanced solubility.[2] | Requires an additional deprotection step after cleavage from the resin. The CSY-protected amino acid derivatives are not as widely available as standard Fmoc-amino acids.[15] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with Piperidine/HOBt
This protocol is a simple modification of the standard Fmoc deprotection procedure and is effective in reducing aspartimide formation.[9]
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time for 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of an Fmoc-Asp(Dmb)Gly-OH Dipeptide
This protocol describes the coupling of a backbone-protected dipeptide to prevent aspartimide formation at an Asp-Gly site.[9]
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed using a standard deprotection protocol.
-
Dipeptide Activation:
-
In a separate vessel, dissolve the Fmoc-Asp(OtBu)-Gly(Dmb)-OH dipeptide (1.5-2 equivalents) and a suitable coupling reagent like HATU or HCTU (1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Coupling onto the resin can be slower with these bulky dipeptides.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Subsequent Steps: The Dmb group is stable to the standard Fmoc deprotection conditions and is removed during the final TFA cleavage step.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: Decision workflow for selecting an appropriate strategy to prevent aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
long-term stability of Boc-D-aspartinol 4-Benzyl Ester in different solvents
This technical support center provides guidance on the long-term stability of Boc-D-aspartinol 4-Benzyl Ester. Below you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, it is recommended to store solid this compound at 0-5°C in a tightly sealed container, protected from light and moisture.[1]
Q2: I need to prepare a stock solution. Which solvents are recommended and how should I store the solution?
For short-term storage, aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are generally suitable. However, the long-term stability in solution is not well-documented and should be experimentally verified. For extended storage, it is advisable to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
The two primary points of instability are the Boc (tert-butyloxycarbonyl) protecting group and the benzyl ester. The Boc group is labile under acidic conditions, while the benzyl ester can be cleaved by strong acids, bases, or hydrogenolysis.
Q4: Can I use protic solvents like methanol or ethanol to dissolve this compound?
While the compound may be soluble in some protic solvents, there is a risk of transesterification or other side reactions, especially during long-term storage. If a protic solvent must be used, the solution should be prepared fresh and used immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in my reaction. | Degradation of this compound due to improper storage or handling. | Verify the purity of your starting material using HPLC or NMR. Prepare fresh solutions for your reactions. |
| Loss of Boc protecting group. | Exposure to acidic conditions (e.g., acidic solvents, impurities in other reagents). | Ensure all solvents and reagents are neutral and of high purity. Avoid prolonged exposure to even weak acids. |
| Cleavage of the benzyl ester. | Exposure to strong acids, bases, or catalytic hydrogenation conditions. | Review your experimental procedure to eliminate conditions that could cleave the benzyl ester. |
| Inconsistent experimental results. | Inconsistent purity of this compound between batches or due to degradation over time. | Perform a stability study in your specific experimental solvent system (see experimental protocol below). |
Long-Term Stability Data
| Solvent Class | Examples | Recommended Storage Temperature | Potential for Degradation (Long-Term) | Notes |
| Aprotic Non-polar | Hexanes, Toluene | 0-5°C | Low | Limited solubility may be an issue. |
| Aprotic Polar | DCM, THF, Ethyl Acetate | -20°C to -80°C | Moderate | Generally the preferred solvents for stock solutions. |
| Protic Polar | Methanol, Ethanol | -20°C to -80°C (short-term) | High | Risk of transesterification. Prepare fresh. |
| Aqueous Buffers | PBS, Tris | Not Recommended | Very High | Hydrolysis of the ester and potential cleavage of the Boc group depending on pH. |
Experimental Protocols
Protocol: Long-Term Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the long-term stability of this compound in a chosen solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze the stock solution by HPLC.
-
Determine the initial purity of the compound and record the peak area of the parent compound. This will serve as your baseline (100% purity).
-
-
Storage:
-
Aliquot the stock solution into several vials to avoid contamination and repeated freeze-thaw cycles.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from storage.
-
Allow the solution to come to room temperature.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial peak area.
-
Calculate the percentage of the compound remaining.
-
Identify and quantify any new peaks that may correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a long-term stability study.
References
reaction workup procedure for Boc-D-aspartinol 4-Benzyl Ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Boc-D-aspartinol 4-Benzyl Ester. The focus is on the critical reaction workup procedure following the reduction of Boc-D-aspartic acid 4-benzyl ester.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental workup.
Q1: After quenching the reaction, I have a persistent emulsion during the aqueous workup. How can I resolve this?
A1: Emulsions are common when salts and solvents of similar polarities are present. To break the emulsion, try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to separate the layers.
-
Change in pH: Carefully adjust the pH of the aqueous layer. If the workup is acidic, adding a small amount of base (or vice versa) can sometimes disrupt the emulsion. Ensure your product is stable to these pH changes.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to layer separation.
Q2: My final product yield is significantly lower than expected. What are the potential causes during the workup?
A2: Low yield can be attributed to several factors during the workup phase:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Ensure you are performing multiple extractions (at least 3) with the appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Product Precipitation: If the pH of the aqueous layer is not optimal, the product might precipitate and be lost during filtration or remain at the interface. Check the pH and adjust if necessary.
-
Hydrolysis of the Benzyl Ester: Prolonged exposure to strongly acidic or basic conditions during the workup can lead to the cleavage of the benzyl ester, reducing the yield of the desired product. Minimize the time the reaction mixture is in contact with strong acids or bases.
-
Adsorption onto Drying Agent: Over-drying with excessive amounts of a drying agent like anhydrous sodium sulfate or magnesium sulfate can lead to the adsorption of the product. Use a minimal amount of drying agent and ensure it is filtered off properly.
Q3: The purity of my isolated this compound is low, with unreacted starting material present. What went wrong?
A3: The presence of starting material, Boc-D-aspartic acid 4-benzyl ester, indicates an incomplete reduction. While this is primarily a reaction issue, the workup can affect the final purity:
-
Inefficient Quenching: If the reducing agent is not fully quenched, it can continue to react or interfere with the workup, leading to a complex mixture. Ensure the quenching step is performed carefully and with sufficient quenching agent until gas evolution ceases.
-
Inadequate Washing: The organic layer may not have been washed sufficiently to remove all water-soluble impurities. Washing with a dilute acid, a bicarbonate solution, and brine is a standard procedure to remove different types of impurities.[1]
Q4: I observe an unexpected side product in my final sample. What could it be and how can I avoid it?
A4: A common side product is the diol, where both the carboxylic acid and the benzyl ester have been reduced. This occurs if a non-selective or overly reactive reducing agent is used. While this is a reaction condition issue, purification during the workup is key.
-
Purification Strategy: Flash column chromatography is often necessary to separate the desired mono-alcohol from the diol and any unreacted starting material. A gradient of ethyl acetate in hexanes is a common mobile phase for such separations.
Quantitative Data Summary
The following table summarizes typical, though hypothetical, results for the synthesis of this compound, highlighting the impact of the workup procedure on yield and purity.
| Parameter | Standard Workup | Optimized Workup (with brine wash) |
| Yield (%) | 75-85% | 85-95% |
| Purity (by HPLC) | 95-97% | >98% |
| Starting Material (%) | <3% | <1% |
| Diol Side Product (%) | <2% | <1% |
Experimental Protocol
This protocol details a representative method for the synthesis and workup of this compound via a mixed anhydride approach.
1. Reaction Setup:
-
Dissolve Boc-D-aspartic acid 4-benzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).
-
Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.
2. Reduction:
-
In a separate flask, dissolve sodium borohydride (NaBH4) (1.5 eq) in water.
-
Slowly add the NaBH4 solution to the mixed anhydride solution, maintaining the temperature below 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
3. Reaction Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~3-4.
-
Add ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Process Visualization
The following diagram illustrates the key steps in the reaction workup workflow.
Caption: Reaction workup and purification workflow.
References
Validation & Comparative
Boc-D-aspartinol 4-Benzyl Ester 1H NMR spectrum analysis and interpretation
For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H NMR Spectral Interpretation of Boc-D-aspartinol 4-Benzyl Ester and a Comparison with Related Structures.
This guide provides a detailed analysis and interpretation of the expected ¹H NMR spectrum of this compound, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of its specific experimental ¹H NMR spectrum in publicly accessible literature, this guide offers a robust, predicted spectrum based on the analysis of structurally analogous compounds. This guide will enable researchers to identify the compound, assess its purity, and distinguish it from related synthetic intermediates.
Predicted ¹H NMR Spectral Data and Comparison
The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to its unique structural features: the Boc protecting group, the D-aspartinol backbone, and the 4-benzyl ester moiety. For comparative purposes, the experimental ¹H NMR data for the closely related Boc-L-aspartic acid 4-benzyl ester is presented alongside the predicted data for the target molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) for Boc-L-aspartic acid 4-benzyl ester | Multiplicity | Integration |
| Phenyl (C₆H₅) | ~7.35 | ~7.36 | Multiplet | 5H |
| Benzyl CH₂ (C₆H₅CH ₂) | ~5.13 | ~5.14 | Singlet | 2H |
| NH | ~5.0-5.5 (broad) | ~5.5 (doublet) | Broad Singlet | 1H |
| CH (α-proton) | ~3.8-4.0 | ~4.5-4.7 | Multiplet | 1H |
| CH₂ (β-protons) | ~2.5-2.7 | ~2.8-3.0 | Multiplet | 2H |
| CH₂OH | ~3.5-3.7 | N/A | Multiplet | 2H |
| Boc ((CH₃)₃C) | ~1.44 | ~1.45 | Singlet | 9H |
Note: Predicted chemical shifts are based on analogous structures and general principles of ¹H NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Interpretation of the ¹H NMR Spectrum
The key differentiating feature between this compound and its corresponding aspartic acid derivative is the presence of the primary alcohol. This structural change from a carboxylic acid to an alcohol at the 1-position of the aspartate backbone leads to two significant changes in the ¹H NMR spectrum:
-
Absence of the Carboxylic Acid Proton: The broad singlet corresponding to the acidic proton of the carboxylic acid (typically found >10 ppm) will be absent.
-
Appearance of a Hydroxymethyl Group (CH₂OH): A new set of signals corresponding to the two protons of the hydroxymethyl group will appear, predicted to be in the 3.5-3.7 ppm region. The α-proton (CH) is also shifted upfield due to the reduction of the adjacent carbonyl group.
Experimental Protocols
A standard protocol for the acquisition of a ¹H NMR spectrum for a compound like this compound is as follows:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
- The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
- A standard single-pulse experiment is typically sufficient.
- Key acquisition parameters include:
- Spectral width: ~12-15 ppm
- Number of scans: 16-64 (depending on sample concentration)
- Relaxation delay: 1-5 seconds
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals to determine the relative number of protons for each peak.
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound and highlights the key proton environments that are resolved in the ¹H NMR spectrum.
Caption: Structure of this compound with key ¹H NMR assignments.
Interpreting 13C NMR Spectral Data for Boc-D-aspartinol 4-Benzyl Ester: A Comparative Guide
This guide provides a detailed comparison of the 13C NMR spectral data for Boc-D-aspartic acid 4-benzyl ester, a key building block in peptide synthesis and drug development. For clarity, this guide will refer to the L-enantiomer, Boc-L-aspartic acid 4-benzyl ester, as its 13C NMR spectrum is identical to the D-enantiomer. The spectral data is compared against unprotected L-aspartic acid and another N-terminally protected amino acid ester, Boc-L-serine methyl ester, to highlight the influence of the Boc protecting group and the benzyl ester on the chemical shifts of the carbon atoms.
Data Presentation
The following table summarizes the predicted 13C NMR chemical shifts for Boc-L-aspartic acid 4-benzyl ester and compares them with experimental data for L-aspartic acid and Boc-L-serine-OMe. The data is presented to facilitate the identification of key structural features.
| Carbon Atom | Boc-L-aspartic acid 4-benzyl ester (Predicted in CDCl3) | L-aspartic acid (Experimental in D2O) | Boc-L-serine-OMe (Experimental in CDCl3)[1] |
| α-Carbonyl (C=O) | ~174 ppm | 177.0 ppm | 171.2 ppm |
| Side-chain Carbonyl (C=O) | ~171 ppm | 180.3 ppm | - |
| α-Carbon (CH) | ~51 ppm | 54.91 ppm | 55.7 ppm |
| β-Carbon (CH2) | ~37 ppm | 39.25 ppm | 63.6 ppm (CH2O) |
| Boc Carbonyl (C=O) | ~155 ppm | - | 155.7 ppm |
| Boc Quaternary C | ~80 ppm | - | 80.4 ppm |
| Boc Methyl (CH3) | ~28 ppm | - | 28.3 ppm |
| Benzyl CH2 | ~67 ppm | - | - |
| Benzyl Aromatic C | ~128-136 ppm | - | - |
| Methyl Ester (OCH3) | - | - | 52.7 ppm |
Note: The chemical shifts for Boc-L-aspartic acid 4-benzyl ester are predicted values based on standard chemical shift correlations. Actual experimental values may vary slightly depending on the solvent and concentration.
Experimental Protocols
The following is a general protocol for acquiring high-quality 13C NMR spectra for protected amino acids like Boc-D-aspartic acid 4-benzyl ester.
Sample Preparation:
-
Weighing: Accurately weigh approximately 20-50 mg of the sample into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with single lines for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected chemical shift range.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of the carbon nuclei, especially for quaternary carbons.
-
Temperature: The experiment is typically run at room temperature (approximately 298 K).
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to obtain pure absorption lineshapes, and a baseline correction is applied to ensure a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm. If an alternative internal standard is used, the spectrum is referenced accordingly.
-
Peak Picking: The chemical shifts of all peaks in the spectrum are identified and recorded.
Mandatory Visualization
The following diagram illustrates the logical workflow for the interpretation of the 13C NMR spectrum of Boc-D-aspartic acid 4-benzyl ester.
Caption: A flowchart detailing the systematic approach to interpreting the 13C NMR spectrum of Boc-D-aspartic acid 4-benzyl ester.
References
Mass Spectrometry Analysis of Boc-D-aspartinol 4-Benzyl Ester: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise analysis of protected amino acid derivatives is critical for ensuring the integrity of synthetic pathways and the quality of final products. This guide provides a comparative overview of mass spectrometry techniques for the analysis of Boc-D-aspartinol 4-Benzyl Ester, a key building block in various synthetic applications. We will explore common ionization methods, expected fragmentation patterns, and alternative analytical approaches, supported by experimental data and detailed protocols.
Comparison of Ionization Techniques: ESI vs. GC-MS
The choice of ionization technique is paramount in the mass spectrometric analysis of protected amino alcohols like this compound. The two most common approaches, Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), offer distinct advantages and disadvantages.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for relatively fragile biomolecules, as it minimizes in-source fragmentation.[1][2] This method is ideal for confirming the molecular weight of the intact molecule. However, the lability of the tert-butyloxycarbonyl (Boc) protecting group can still lead to some characteristic in-source decay, even with ESI.[3] To mitigate this, using a "soft" ionization technique is recommended to avoid premature cleavage of the Boc group.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, typically employs Electron Ionization (EI), a "hard" ionization technique that results in more extensive fragmentation. While this can make it challenging to observe the molecular ion peak, the resulting fragmentation pattern provides a reproducible fingerprint that is valuable for structural elucidation. For a molecule like this compound, derivatization might be necessary to improve its volatility for GC analysis.
| Feature | Electrospray Ionization (ESI) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Type | Soft | Hard (typically Electron Ionization) |
| Molecular Ion | Typically a strong [M+H]⁺ or [M+Na]⁺ peak | Often weak or absent |
| Fragmentation | Controlled via tandem MS (MS/MS) | Extensive and characteristic |
| Sample State | Liquid | Volatile (may require derivatization) |
| Primary Use | Molecular weight determination | Structural elucidation and identification |
| Key Consideration | In-source decay of the Boc group is possible[3] | Provides a reproducible fragmentation fingerprint |
Expected Fragmentation Patterns in Mass Spectrometry
Understanding the fragmentation behavior of this compound is crucial for interpreting its mass spectrum. Based on the analysis of similar Boc-protected compounds and esters, we can predict the major fragmentation pathways.
The molecular weight of this compound is 309.36 g/mol .[5]
Electrospray Ionization (ESI-MS/MS)
In ESI, the protonated molecule [M+H]⁺ (m/z 310.17) is expected. During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), characteristic neutral losses from the Boc group are anticipated.[3] These include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[3]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 310.17 | 254.15 | 56 | [M+H - C₄H₈]⁺ |
| 310.17 | 210.13 | 100 | [M+H - C₅H₉O₂]⁺ |
| 310.17 | 118.09 | 192 | [M+H - C₁₁H₁₄O₃]⁺ (Loss of Boc and Benzyl) |
| 210.13 | 91.05 | 119 | [C₇H₇]⁺ (Benzyl Cation) |
Electron Ionization (GC-MS)
Under EI conditions, the fragmentation of esters often involves cleavage at the bonds adjacent to the carbonyl group.[6][7] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6] For aromatic esters, the formation of the benzoyl cation is a common feature.[8]
| Fragment Ion (m/z) | Proposed Fragment Structure |
| 253.16 | [M - C₄H₉O]⁺ (Loss of tert-butoxy) |
| 218.10 | [M - C₅H₉O₂]⁺ (Loss of Boc) |
| 108.04 | [C₇H₈O]⁺ (Benzyl alcohol cation) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
A detailed protocol for analyzing Boc-protected amino acids using ESI-MS is as follows:
-
Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 10-50 µmol/L with the mobile phase.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to generate protonated molecules ([M+H]⁺).
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1.0 - 1.5 L/min
-
Drying Gas (N₂): 5 - 10 L/min
-
Source Temperature: 100 - 150 °C
-
-
Data Acquisition: Acquire mass spectra over a mass range of m/z 50-500. For tandem MS (MS/MS), select the precursor ion corresponding to [M+H]⁺ (m/z 310.17) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for GC-MS analysis is provided below. Note that derivatization may be required to enhance the volatility of the analyte.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a library of known compounds if available.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence and integrity of the Boc and benzyl ester groups.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups such as the carbamate and ester carbonyls.
Visualizing Fragmentation and Workflow
To better illustrate the analytical process, the following diagrams outline the predicted fragmentation pathway and a typical experimental workflow.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Caption: General workflow for mass spectrometry analysis.
References
- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 182748-72-7 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Determining the Enantiomeric Purity of Boc-D-aspartinol 4-Benzyl Ester
The enantiomeric purity of chiral building blocks like N-tert-butoxycarbonyl-D-aspartinol 4-benzyl ester (this compound) is a critical quality attribute in the synthesis of pharmaceuticals. The presence of the undesired L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final drug substance. This guide provides a comparative overview of a proposed chiral High-Performance Liquid Chromatography (HPLC) method and alternative techniques for determining the enantiomeric purity of this compound, supported by experimental protocols and performance data.
Comparison of Analytical Methods
Chiral HPLC is a widely used and robust technique for the direct analysis of the enantiomeric purity of this compound. Alternative methods such as chiral Gas Chromatography (GC) offer different advantages, though they may require derivatization.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column. |
| Sample Preparation | Typically minimal; dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and UV detector. | Gas chromatograph with a chiral capillary column, injector, oven, and flame ionization detector (FID) or mass spectrometer (MS). |
| Throughput | Moderate to high, with typical run times of 10-30 minutes. | High, with fast analysis times, especially with modern GC systems. |
| Sensitivity | Good, typically in the low ng range with UV detection. | Very high, especially with an MS detector, reaching pg or fg levels. |
| Selectivity | Highly dependent on the choice of chiral stationary phase and mobile phase. | Excellent selectivity can be achieved with appropriate chiral columns. |
| Development Effort | Method development can be time-consuming due to the wide variety of available columns and mobile phases. | Derivatization adds a step to the workflow, but column selection is often more straightforward. |
Chiral High-Performance Liquid Chromatography (HPLC)
This proposed method is based on established protocols for the separation of protected amino acids and amino alcohols.[1][2][3][4] Polysaccharide-based chiral stationary phases are often effective for resolving such compounds.[5][6][7]
| Parameter | Recommended Condition |
| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose based CSP (e.g., Chiralpak® IA/IB/IC) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Small amounts of an additive like trifluoroacetic acid (TFA) may be used to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. |
Expected Performance: This method is anticipated to provide baseline resolution of the D- and L-enantiomers of this compound.
Alternative Method: Chiral Gas Chromatography (GC)
For compounds that are volatile or can be made volatile, chiral GC is a powerful alternative.[8] Derivatization is often necessary for amino alcohols to improve their volatility and thermal stability.
| Parameter | Recommended Condition |
| Derivatization | Silylation of the hydroxyl group and the Boc-protected amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). |
| Chiral Capillary Column | Cyclodextrin-based chiral capillary column (e.g., Chiraldex® G-TA). |
| Carrier Gas | Helium or Hydrogen at an appropriate flow rate. |
| Oven Temperature Program | Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure elution of the derivatized analyte. |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (for FID) |
| Sample Preparation | Derivatize the sample according to a standard protocol, then dissolve in a suitable solvent like hexane for injection. |
Expected Performance: Chiral GC can offer very high resolution and sensitivity, allowing for the detection of trace enantiomeric impurities.
Experimental Protocols
Chiral HPLC Method
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-Hexane and Isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Instrumentation Setup: Equilibrate the chiral HPLC column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peak areas for the D- and L-enantiomers. Calculate the enantiomeric purity using the formula: % Enantiomeric Purity = (Area of major enantiomer) / (Total area of both enantiomers) x 100.
Chiral GC Method
-
Derivatization: In a vial, dissolve a small amount of the this compound sample in a suitable solvent. Add the silylating agent (e.g., BSTFA) and heat the mixture if necessary to complete the reaction.
-
Sample Preparation: After cooling, dilute the derivatized sample with an appropriate solvent (e.g., hexane) to the desired concentration for GC analysis.
-
Instrumentation Setup: Install the chiral capillary column in the GC. Set the oven temperature program, injector and detector temperatures, and carrier gas flow rate.
-
Injection and Data Acquisition: Inject the derivatized sample. The injection can be split or splitless depending on the required sensitivity.
-
Data Analysis: Integrate the peak areas for the two enantiomers and calculate the enantiomeric purity as described for the HPLC method.
Workflow for Enantiomeric Purity Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. yakhak.org [yakhak.org]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc vs. Fmoc Strategy for Peptides Containing Aspartinol
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the incorporation of non-standard amino acids like aspartinol presents unique challenges. Aspartinol, the reduced form of aspartic acid, introduces a primary alcohol in the side chain, requiring careful consideration of the synthetic strategy. This guide provides an objective comparison of the two most common solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the synthesis of aspartinol-containing peptides.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection and deprotection schemes.
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2][3] Side-chain protecting groups, including for the aspartinol hydroxyl group, are generally benzyl-based (e.g., Benzyl ether, Bzl), which are more stable to TFA and are removed in the final cleavage step with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5][6]
Fmoc Strategy: The more modern Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed with a secondary amine, most commonly piperidine.[7][] This allows for the use of milder acid-labile protecting groups for the side chains, such as the tert-butyl (tBu) group for the aspartinol hydroxyl.[9][10] The final cleavage from the resin and removal of side-chain protecting groups are performed simultaneously with a strong acid, typically TFA.[11]
Key Performance Indicators: A Comparative Analysis
Data Presentation
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[2] | Base (e.g., 20% Piperidine in DMF)[7] |
| Aspartinol OH Protection | Benzyl ether (Bzl)[5][10] | tert-Butyl ether (tBu)[9][10] |
| Final Cleavage/Deprotection | Strong Acid (e.g., HF, TFMSA)[3][4] | Strong Acid (e.g., TFA cocktail)[12][13] |
| Potential Side Reactions | - O-Acylation: Possible if hydroxyl group is unprotected.[14] - Acid-catalyzed side reactions: Repetitive acid treatment can lead to degradation of sensitive residues.[2] | - O-Acylation: Possible if hydroxyl group is unprotected.[15] - Cyclic Carbamate Formation: Potential for base-catalyzed cyclization of the aspartinol side chain with the peptide backbone, analogous to aspartimide formation.[16] - Piperidine Adducts: Possible side reactions with certain residues.[16] |
| Advantages | - Lower risk of base-catalyzed side reactions like cyclic carbamate formation. - Generally better for long or hydrophobic sequences.[17] | - Milder overall conditions, avoiding the use of hazardous HF.[7] - Orthogonal scheme allows for selective side-chain modifications.[4] - Easier automation and monitoring.[] |
| Disadvantages | - Use of highly corrosive and hazardous HF for final cleavage.[17] - Repetitive acid treatments can be harsh on sensitive peptides. | - Potential for base-catalyzed side reactions involving the aspartinol side chain. - Piperidine can be problematic for certain sequences.[16] |
Experimental Protocols
Detailed experimental protocols for the incorporation of aspartinol are crucial for successful synthesis. Below are representative protocols for both Boc and Fmoc strategies, based on established methods for similar amino acids.
Boc Strategy: Representative Protocol for Aspartinol Incorporation
This protocol assumes the availability of Boc-L-Aspartinol(Bzl)-OH.
-
Resin: Start with a Merrifield or PAM resin pre-loaded with the C-terminal amino acid.[2]
-
Deprotection: Treat the resin-bound peptide with 50% TFA in dichloromethane (DCM) for 30 minutes to remove the Boc group. Wash with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resulting ammonium salt with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash with DCM.
-
Coupling:
-
In a separate vessel, dissolve Boc-L-Aspartinol(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the activation mixture and vortex.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids.
-
Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove all protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.[4]
Fmoc Strategy: Representative Protocol for Aspartinol Incorporation
This protocol is based on methods for synthesizing peptide alcohols and assumes the availability of Fmoc-L-Aspartinol(tBu)-OH.[18]
-
Resin: Start with a Rink Amide or Wang resin.[19]
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash with DMF and DCM.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-L-Aspartinol(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids.
-
Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove all side-chain protecting groups using a TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.[12][13]
Mandatory Visualizations
Chemical Strategies for Aspartinol Incorporation
Caption: Chemical workflows for Boc and Fmoc strategies.
Experimental Workflow Comparison
Caption: Side-by-side experimental workflows.
Conclusion and Recommendations
The choice between the Boc and Fmoc strategy for synthesizing peptides containing aspartinol depends on several factors, including the overall peptide sequence, the availability of protected derivatives, and the laboratory's equipment and safety protocols.
-
The Boc strategy may be preferred for sequences that are particularly sensitive to base-catalyzed side reactions. The acidic conditions of the Boc-deprotection steps are less likely to induce cyclization of the aspartinol side chain. However, the necessity of using hazardous HF for the final cleavage is a significant drawback.[17]
-
The Fmoc strategy offers the advantage of milder overall conditions and avoids the use of HF.[7] It is also more amenable to automation. The primary concern is the potential for base-catalyzed side reactions involving the aspartinol hydroxyl group. Careful selection of coupling reagents and monitoring of reaction conditions are crucial to minimize these risks. Using a pre-loaded resin with the first amino alcohol can also be a viable approach in Fmoc synthesis.[20]
For most applications, the Fmoc strategy is likely the more practical choice due to its milder conditions and the avoidance of HF. However, researchers must be vigilant for potential side reactions and may need to optimize coupling and deprotection times. If base-catalyzed side reactions prove to be a significant issue for a particular sequence, the Boc strategy remains a robust, albeit more hazardous, alternative.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Boc-D-aspartinol and Boc-L-aspartic acid 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes for two valuable chiral building blocks: Boc-D-aspartinol and Boc-L-aspartic acid 4-benzyl ester. While both molecules are derived from aspartic acid, a critical structural difference dictates their synthesis and subsequent applications. Boc-D-aspartinol is an N-protected amino alcohol, featuring a hydroxyl group, whereas Boc-L-aspartic acid 4-benzyl ester is an N- and side-chain-protected amino acid, retaining a carboxylic acid and a benzyl ester.
This fundamental difference is the primary distinction in their synthetic pathways. The synthesis of Boc-D-aspartinol necessitates a reduction of a carboxylic acid functionality, while the synthesis of Boc-L-aspartic acid 4-benzyl ester involves protective group chemistry to selectively modify the amino and carboxylic acid moieties.
Structural and Stereochemical Distinction
The core difference lies in the functional group at the side chain. Boc-D-aspartinol possesses a primary alcohol, a result of the reduction of a carboxylic acid. In contrast, Boc-L-aspartic acid 4-benzyl ester maintains a carboxylic acid at the alpha position and a benzyl ester at the beta-position of the side chain.
Furthermore, the stereochemistry of these molecules is opposite. The "D" configuration in Boc-D-aspartinol and the "L" configuration in Boc-L-aspartic acid 4-benzyl ester denote the spatial arrangement of the substituents around the chiral carbon center. This stereospecificity is determined by the choice of the starting material, either D-aspartic acid or L-aspartic acid.
Synthetic Pathways at a Glance
The synthetic strategies for these two compounds are fundamentally different, as summarized in the table below.
| Feature | Boc-D-aspartinol | Boc-L-aspartic acid 4-Benzyl Ester |
| Starting Material | D-Aspartic Acid | L-Aspartic Acid 4-Benzyl Ester |
| Key Transformation | Reduction of a carboxylic acid | N-Boc protection |
| Typical Reagents | Borane-tetrahydrofuran complex (BH3-THF), Sodium borohydride/Iodine | Di-tert-butyl dicarbonate (Boc)2O, Sodium bicarbonate |
| Number of Steps | Typically 2-3 steps from D-aspartic acid | Typically 1 step from L-aspartic acid 4-benzyl ester |
| Typical Overall Yield | ~70-80% | ~90%[1] |
Detailed Experimental Protocols
Synthesis of Boc-D-aspartinol
The synthesis of Boc-D-aspartinol typically proceeds in two main steps from D-aspartic acid: N-protection followed by selective reduction of the α-carboxylic acid.
Step 1: Synthesis of Boc-D-aspartic acid
-
Reaction Setup: D-aspartic acid is dissolved in a mixture of dioxane and water.
-
Boc Protection: Di-tert-butyl dicarbonate ((Boc)2O) is added to the solution, followed by the addition of a base such as sodium hydroxide to maintain a basic pH. The reaction is stirred at room temperature.
-
Work-up and Isolation: After the reaction is complete, the mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield Boc-D-aspartic acid.
Step 2: Reduction of Boc-D-aspartic acid to Boc-D-aspartinol
-
Anhydride Formation (optional but common): Boc-D-aspartic acid can be converted to its anhydride by treatment with a dehydrating agent like dicyclohexylcarbodiimide (DCC) or acetic anhydride.
-
Reduction: The Boc-protected aspartic acid (or its anhydride) is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A reducing agent, such as borane-tetrahydrofuran complex (BH3-THF) or a combination of sodium borohydride and iodine, is added slowly at a low temperature (e.g., 0 °C).
-
Quenching and Work-up: The reaction is carefully quenched with methanol or water. The solvent is removed under reduced pressure, and the residue is worked up by extraction to isolate the crude product.
-
Purification: The crude Boc-D-aspartinol is purified by column chromatography on silica gel to yield the final product as a white solid.
Synthesis of Boc-L-aspartic acid 4-Benzyl Ester
The synthesis of Boc-L-aspartic acid 4-benzyl ester is a more straightforward process starting from L-aspartic acid 4-benzyl ester.
-
Reaction Setup: L-aspartic acid 4-benzyl ester is suspended in a mixture of tetrahydrofuran (THF) and water.[1]
-
N-Boc Protection: Sodium bicarbonate is added to the suspension, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)2O) dissolved in THF at 0 °C. The reaction mixture is then stirred at room temperature overnight.[1]
-
Work-up and Isolation: The THF is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate, then acidified to a low pH with a cold aqueous acid solution (e.g., potassium hydrogen sulfate).[1]
-
Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed, dried, and the solvent is evaporated to yield Boc-L-aspartic acid 4-benzyl ester, typically as a white solid. A high yield of around 90% can be expected.[1]
Logical Workflow for Compound Selection
The choice between Boc-D-aspartinol and Boc-L-aspartic acid 4-benzyl ester is dictated by the desired functionality in the target molecule. The following diagram illustrates a decision-making process for researchers.
Caption: Decision workflow for selecting between Boc-D-aspartinol and Boc-L-aspartic acid 4-Benzyl Ester.
References
A Comparative Guide to Alternative Protecting Groups for Benzyl Esters in Boc-SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the choice of side-chain protecting groups is a critical determinant of peptide purity and yield. The benzyl (Bzl) ester has traditionally been a cornerstone for the protection of carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu). However, its use is associated with a significant side reaction, namely aspartimide formation, particularly in sensitive sequences like Asp-Gly. This guide provides an objective comparison of the benzyl ester with its primary alternative, the cyclohexyl (Chx) ester, and other potential strategies, supported by experimental data to inform the selection of the optimal protecting group for successful peptide synthesis.
Performance Comparison of Side-Chain Protecting Groups for Aspartic Acid in Boc-SPPS
The selection of a side-chain protecting group for acidic residues in Boc-SPPS directly impacts the level of side reactions, crude peptide purity, and overall yield. The following table summarizes the performance of the benzyl ester against the cyclohexyl ester, its most common alternative.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Aspartimide Formation | Typical Cleavage Conditions |
| Benzyl (Bzl) Ester | -CH₂-Ph | Standard, well-established, and cost-effective. | Prone to significant aspartimide formation, especially in Asp-Gly sequences, under both acidic and basic conditions.[1] Can lead to chain termination and the formation of difficult-to-separate β-peptides.[1] | High | Anhydrous Hydrogen Fluoride (HF)[2] |
| Cyclohexyl (Chx) Ester | -C₆H₁₁ | Significantly reduces both acid- and base-catalyzed aspartimide formation compared to the benzyl ester.[1] Historically shown to result in minimal aspartimide formation in Boc-SPPS.[1] | Higher cost compared to benzyl ester. | Low | Anhydrous Hydrogen Fluoride (HF)[2] |
| Sterically Hindered Alkyl Esters (e.g., 2,4-dimethyl-3-pentyl) | -CH(iPr)₂ | Offer excellent protection against base-catalyzed aspartimide formation.[3] | Primarily developed and studied for Fmoc-SPPS; limited data available for their direct application and performance in Boc-SPPS. Higher cost and potential for steric hindrance during coupling. | Very Low (in Fmoc-SPPS) | Anhydrous Hydrogen Fluoride (HF) |
Experimental Data Summary:
-
Aspartimide Formation: Studies have shown that for the problematic Asp-Gly sequence, the use of a cyclohexyl ester for aspartyl protection can significantly reduce aspartimide formation to less than 2% under standard peptide synthesis conditions.[1] In contrast, the benzyl ester is much more susceptible to this side reaction.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any protecting group strategy in Boc-SPPS. The following protocols provide a general framework for a standard synthesis cycle, the coupling of aspartic acid with either a benzyl or cyclohexyl ester protecting group, and the final cleavage from the resin.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the essential steps for one cycle of amino acid addition in a manual Boc-SPPS workflow.
Materials:
-
Boc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
Ninhydrin test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization (In Situ):
-
Wash the resin with DMF (3-5 times).
-
In a separate vessel, pre-activate the next Boc-amino acid (2-4 equivalents) with a coupling agent like HBTU (2-4 equivalents) in a minimal amount of DMF.[4]
-
Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.[4]
-
Immediately add DIEA (4-8 equivalents) to the reaction vessel.[4]
-
-
Coupling:
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next cycle.
-
Protocol 2: Final Peptide Cleavage and Deprotection (HF Cleavage)
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely corrosive and toxic, requiring a specialized, HF-resistant apparatus and stringent safety precautions.[3][7]
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol)[2]
-
Anhydrous hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.
-
Add the appropriate scavenger (e.g., p-cresol, 1 mL per gram of resin).[7]
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath.[2]
-
Carefully condense a measured amount of liquid HF into the reaction vessel (approximately 10 mL per gram of resin).[2]
-
Stir the reaction mixture at 0°C for 45-60 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended.[2]
-
-
HF Removal and Peptide Precipitation:
-
Peptide Isolation:
-
Filter the crude peptide and wash it several more times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Key Processes
To further clarify the experimental workflows and logical relationships in Boc-SPPS, the following diagrams are provided.
Caption: A generalized workflow for a single amino acid addition cycle in Boc-SPPS.
Caption: A decision-making workflow for selecting an Asp side-chain protecting group.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Aspartic Acid Incorporation in Peptide Synthesis: A Comparative Analysis of Boc-Asp(OBzl)-OH and Alternative Strategies
For researchers, scientists, and drug development professionals, the successful synthesis of peptides with high purity and yield is paramount. The incorporation of aspartic acid, however, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities and compromise the final product's integrity. This guide provides an objective comparison of peptide synthesis strategies involving the use of N-α-t-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) versus modern alternatives, with a focus on mitigating side reactions, supported by quantitative data and detailed experimental protocols.
The choice of protecting group strategy for aspartic acid is a critical decision in Solid-Phase Peptide Synthesis (SPPS). The two predominant methodologies, Boc/Bzl and Fmoc/tBu, differ fundamentally in their approach to Nα-amino group and side-chain protection, which directly impacts the risk of aspartimide-related side reactions.
Performance Comparison of Aspartic Acid Protection Strategies
The primary challenge in incorporating aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate during the repetitive Nα-deprotection steps in Fmoc-SPPS. This intermediate can subsequently undergo racemization and nucleophilic attack to yield a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and piperidide adducts, which are often difficult to separate.
The Boc/Bzl strategy, which utilizes moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA) for Nα-Boc group removal, inherently avoids this base-catalyzed side reaction during the synthesis cycles. However, the use of a benzyl ester for side-chain protection (Boc-Asp(OBzl)-OH) necessitates harsh, strongly acidic conditions, typically with anhydrous Hydrogen Fluoride (HF), for final cleavage from the resin and removal of the side-chain protecting group.[1][2] These harsh conditions can promote other side reactions, such as the formation of anisylated glutamic acid and acid-catalyzed aspartimide formation.[1]
Conversely, the widely adopted Fmoc/tBu strategy employs a base (typically 20% piperidine in DMF) for Nα-Fmoc group removal, making peptides containing aspartic acid particularly susceptible to aspartimide formation.[3][4] The standard protecting group, Fmoc-Asp(OtBu)-OH, often provides insufficient protection in sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[5]
To address this critical issue in Fmoc-SPPS, a range of sterically hindered side-chain protecting groups have been developed. These groups are designed to physically obstruct the nucleophilic attack of the backbone amide nitrogen, thereby suppressing the initial cyclization step.
Quantitative Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc-SPPS
The effectiveness of various protecting groups has been evaluated using model peptides known to be highly susceptible to aspartimide formation, such as the scorpion toxin II-derived peptide (Sequence: H-Val-Lys-Asp-X-Tyr-Ile-OH, where X is Gly, Asn, or Arg). The data below, derived from stress tests involving prolonged exposure to basic conditions to simulate numerous deprotection cycles, clearly demonstrates the superior performance of sterically hindered protecting groups.
| Protecting Group Derivative | Target Peptide (%) | Aspartimide (%) | D-Aspartate (%) |
| For Asp-Gly Sequence | |||
| Fmoc-Asp(OtBu)-OH | 2.1 | 87.4 | 10.5 |
| Fmoc-Asp(OMpe)-OH | 75.8 | 24.2 | 3.9 |
| Fmoc-Asp(OBno)-OH | 99.2 | 0.8 | 0.3 |
| For Asp-Asn Sequence | |||
| Fmoc-Asp(OtBu)-OH | 65.2 | 34.8 | Not Reported |
| Fmoc-Asp(OMpe)-OH | 85.1 | 14.9 | Not Reported |
| Fmoc-Asp(OBno)-OH | >99 | <1 | Not Reported |
Data adapted from comparative studies on scorpion toxin II model peptides.[6]
OtBu = tert-butyl; OMpe = 3-methylpent-3-yl; OBno = 5-n-butyl-5-nonyl
The data unequivocally shows that for the highly problematic Asp-Gly sequence, the standard OtBu protecting group results in a minimal amount of the desired peptide. In contrast, the use of the sterically demanding OBno protecting group dramatically reduces aspartimide formation to almost negligible levels, thereby preserving the purity and chiral integrity of the final peptide.[6]
Strategic Workflow for Peptide Synthesis and Analysis
The selection of an appropriate strategy for incorporating aspartic acid depends on the synthesis methodology (Boc or Fmoc), the specific peptide sequence, and the desired final purity. The following workflow illustrates the key decision points and analytical stages.
Experimental Protocols
Detailed methodologies are crucial for reproducing results and making informed decisions. Below are representative protocols for the synthesis of a model peptide using both Boc and Fmoc strategies, followed by characterization.
Protocol 1: Boc-SPPS of a Model Peptide using Boc-Asp(OBzl)-OH
This protocol outlines the manual synthesis on a Merrifield resin.
-
Resin Preparation: Swell 1g of Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid cesium salt (3 eq.) to the resin in DMF at 50°C for 12-24 hours.
-
Synthesis Cycle:
-
Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (3x), and DCM (3x).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x) and IPA (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 5 min).
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Couple the next Boc-amino acid (e.g., Boc-Asp(OBzl)-OH) (3 eq.) using a suitable activating agent (e.g., HBTU/DIEA) in DMF for 1-2 hours.
-
Repeat: Repeat the washing, deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
Place the resin in an HF-resistant vessel with a magnetic stir bar and appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[7]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[7]
-
Protocol 2: Fmoc-SPPS of Scorpion Toxin II Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
This protocol utilizes a sterically hindered protecting group to minimize aspartimide formation.
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Synthesis Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1x 3 min, 1x 7 min).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-amino acid (e.g., Fmoc-Asp(OBno)-OH) (4 eq.) using an activator (e.g., DIC/Oxyma) in DMF for 1 hour.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid.
-
-
Final Cleavage and Deprotection (TFA Cleavage):
-
Wash the final peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Protocol 3: Characterization by RP-HPLC and Mass Spectrometry
-
Sample Preparation: Dissolve the crude, lyophilized peptide in 0.1% TFA in water to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm membrane.[8]
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Purity Calculation: Determine purity by dividing the main peak area by the total area of all peaks.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the sample using an electrospray ionization (ESI) or MALDI mass spectrometer to confirm the molecular weight of the synthesized peptide and identify any potential impurities.
-
Aspartimide Formation Pathway
Understanding the mechanism of this critical side reaction is key to its prevention. The base-catalyzed pathway, prevalent in Fmoc-SPPS, is illustrated below.
Conclusion
The incorporation of aspartic acid remains a critical step in peptide synthesis that requires careful strategic planning. While the classical Boc/Bzl strategy using Boc-Asp(OBzl)-OH avoids base-catalyzed aspartimide formation during synthesis, it necessitates the use of harsh final cleavage conditions. For the more prevalent Fmoc/tBu strategy, the standard Fmoc-Asp(OtBu)-OH is often inadequate for preventing significant side reactions in susceptible sequences. The experimental data strongly supports the use of sterically hindered side-chain protecting groups, such as Fmoc-Asp(OBno)-OH, as a superior strategy to minimize aspartimide formation, thereby ensuring higher purity, yield, and chiral integrity of the final peptide product. The selection of the optimal aspartic acid derivative should be guided by the chosen synthesis platform and the specific peptide sequence to achieve the highest quality product for research and therapeutic applications.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Quality Control and Purity Assessment of Boc-D-aspartinol 4-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quality control and purity assessment of Boc-D-aspartinol 4-benzyl ester, a critical building block in pharmaceutical synthesis. The selection of appropriate analytical techniques is paramount for ensuring the identity, purity, and quality of this chiral intermediate, which directly impacts the safety and efficacy of the final drug product. This document outlines key analytical methodologies, presents comparative data, and provides detailed experimental protocols to aid researchers in establishing robust quality control strategies.
Introduction to Quality Control of Chiral Intermediates
This compound is a protected amino alcohol used in the synthesis of complex molecules, particularly peptides and peptidomimetics.[1][2] Its chemical structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a benzyl ester, and a chiral center, necessitates a multi-faceted analytical approach to ensure its quality. Key quality attributes to be assessed include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Quantitation of the main compound and detection of any impurities.
-
Enantiomeric Purity: Determination of the percentage of the desired D-enantiomer versus the undesired L-enantiomer.
-
Residual Solvents: Quantitation of any remaining solvents from the manufacturing process.
-
Inorganic Impurities: Detection of any elemental or metallic residues.
Comparison of Key Analytical Methods
The following table summarizes the primary analytical techniques for the quality control of this compound and its alternatives. The performance characteristics are representative and may vary based on specific instrumentation and method parameters.
| Analytical Method | Parameter Measured | Performance Characteristics | Alternatives Compared |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity, Chemical Purity | Linearity (R²): >0.999Accuracy (% Recovery): 98-102%Precision (%RSD): <2.0%LOD/LOQ: Analyte-dependent, typically in the µg/mL range | Chiral Capillary Electrophoresis (CE): Offers higher separation efficiency and lower solvent consumption.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity Confirmation, Impurity Profiling | Mass Accuracy: <5 ppmSensitivity: High, capable of detecting trace-level impuritiesSpecificity: High, provides molecular weight information | High-Resolution Mass Spectrometry (HRMS): Provides even greater mass accuracy for unambiguous identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Purity Estimation | Quantitative NMR (qNMR): High precision and accuracy for assay determination.Structural Confirmation: Unambiguous identification of the molecule's structure. | Infrared (IR) Spectroscopy: Provides information on functional groups but lacks the detailed structural information of NMR. |
| Gas Chromatography (GC) | Residual Solvents | LOD: ppm levelsAccuracy (% Recovery): 95-105%Precision (%RSD): <5.0% | Headspace GC-MS: Provides higher sensitivity and specificity for volatile impurities.[4] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Elemental Impurities | LOD: ppb to ppt levelsMulti-element capability: Can detect a wide range of elements simultaneously. | Atomic Absorption Spectroscopy (AAS): A less sensitive but still viable option for certain elements. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Chiral HPLC for Enantiomeric and Chemical Purity
This method is designed to separate the D- and L-enantiomers of Boc-aspartinol 4-benzyl ester and to assess its overall chemical purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers. Chemical purity is determined by the area percent method, comparing the main peak area to the total area of all peaks.
LC-MS for Identity Confirmation and Impurity Profiling
This method is used to confirm the molecular weight of the compound and to identify and characterize potential impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
MS Detection: ESI in positive ion mode. Scan range m/z 100-1000.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 5 µL.
¹H NMR for Structural Confirmation and Purity
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are compared to the expected structure. Purity can be estimated by comparing the integrals of the compound's signals to those of a certified internal standard (quantitative NMR).
GC for Residual Solvent Analysis
This method is used to quantify volatile organic compounds remaining from the synthesis and purification processes.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO or DMF).
-
Data Analysis: Quantitation is performed using an external standard calibration curve for each potential residual solvent.
Alternatives to this compound
In peptide synthesis, the choice of protecting groups is crucial for a successful outcome. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method.[5] However, other orthogonal protecting group strategies exist, offering different deprotection conditions and compatibilities.[6][7]
-
Fmoc-D-aspartinol 4-benzyl ester: The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, offering an orthogonal protection scheme to the acid-labile benzyl ester. This is particularly useful in Fmoc-based solid-phase peptide synthesis (SPPS).[2][8]
-
Cbz-D-aspartinol 4-benzyl ester: The Cbz (benzyloxycarbonyl) group is removable by catalytic hydrogenolysis, providing another layer of orthogonality.[1]
The analytical methods described in this guide are generally applicable to these alternatives, with minor modifications to chromatographic conditions as needed due to differences in polarity and UV absorbance.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical workflow for the quality control of this compound and the relationship between different analytical techniques.
Caption: Quality control workflow for this compound.
Caption: Analytical techniques and their applications in quality control.
References
- 1. N-Cbz-L-Aspartic acid 4-benzyl ester | 3479-47-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
comparative study of coupling reagents for Boc-D-aspartinol 4-Benzyl Ester
A Comparative Guide to Coupling Reagents for Amide Bond Formation with Boc-D-aspartinol 4-Benzyl Ester
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of peptide and small molecule drug discovery. The choice of coupling reagent is critical in achieving high yields, purity, and minimizing side reactions. This guide provides a comparative analysis of common coupling reagents for the acylation of the amino group of a peptide or amino acid with the carboxylic acid of this compound, supported by established performance data in peptide synthesis.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent significantly influences the outcome of the amide bond formation. The following table summarizes the performance of various classes of coupling reagents based on key metrics such as reaction efficiency, yield, and the potential for side reactions like epimerization.
| Coupling Reagent Class | Examples | Typical Reaction Time | Relative Cost | Key Advantages | Potential Disadvantages |
| Carbodiimides | DCC, DIC, EDC | 2-12 hours | Low | Cost-effective for large-scale synthesis.[1] | Slower reaction times; risk of racemization without additives; formation of insoluble urea byproducts (DCC).[2] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | 15-60 minutes | High | High efficiency and fast reaction rates.[2][3] HATU and COMU are particularly effective at minimizing racemization.[3][4][5] | Higher cost; potential for side reactions if used in excess.[2] |
| Phosphonium Salts | PyBOP, PyAOP | 1-4 hours | High | Excellent for suppressing racemization, especially with sensitive amino acids.[1] PyAOP is effective for sterically hindered couplings.[4][6] | Higher cost; can be less reactive than aminium salts. |
Experimental Workflow and Logical Relationships
The general workflow for a coupling reaction involving this compound and an N-protected amino acid is depicted below. The process involves the activation of the carboxylic acid of the N-protected amino acid, followed by the nucleophilic attack of the amine from this compound (assuming the context of coupling this molecule to an N-protected amino acid, where the aspartinol derivative provides the amine).
Caption: General workflow for the coupling of an N-protected amino acid with this compound.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the specific coupling partners. It is recommended to perform a small-scale trial to optimize conditions.
Protocol 1: Coupling using HATU (Aminium/Uronium Salt)
This protocol is recommended for achieving high yields and fast reaction times, with minimal risk of epimerization.[3][7]
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl, saturated NaHCO₃ solution, brine
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 10-15 minutes for pre-activation.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Coupling using DIC/Oxyma (Carbodiimide with Additive)
This protocol is a cost-effective alternative, with the addition of Oxyma to suppress racemization.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1N HCl, saturated NaHCO₃ solution, brine
Procedure:
-
Dissolve the N-protected amino acid and Oxyma in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC to the reaction mixture.
-
Add this compound to the mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove the diisopropylurea byproduct if it precipitates.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel chromatography.
Recommendations
-
For High Efficiency and Speed: HATU or COMU are excellent choices, particularly for challenging or sterically hindered couplings.[3][4][5]
-
For Minimizing Racemization: While modern aminium/uronium reagents like HATU offer good protection against racemization, the combination of a carbodiimide like DIC with an additive such as Oxyma can be superior for particularly sensitive substrates.[1] Phosphonium salt reagents like PyBOP are also highly effective in suppressing racemization.[1]
-
For Cost-Effectiveness in Large-Scale Synthesis: Carbodiimides such as DIC, when used with an appropriate additive, provide a cost-effective method, although reaction times may be longer.[1]
The choice of coupling reagent should be guided by the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrates to racemization, and cost considerations.
References
A Comparative Guide to Chiral Building Blocks: Boc-D-aspartic acid 4-benzyl ester vs. Boc-D-aspartinol 4-benzyl ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, particularly in the fields of peptide chemistry and drug discovery, the selection of appropriate chiral building blocks is a critical determinant of synthetic efficiency and the stereochemical integrity of the final product. Among the vast array of available synthons, derivatives of aspartic acid are frequently employed due to their inherent chirality and versatile functional groups. This guide provides an in-depth comparison of two such derivatives: Boc-D-aspartic acid 4-benzyl ester and Boc-D-aspartinol 4-benzyl ester . The core difference lies in the functional group at the 1-position: a carboxylic acid versus a primary alcohol, respectively. This distinction fundamentally dictates their reactivity and primary applications in synthesis.
At a Glance: Key Chemical and Physical Properties
A summary of the key properties of these two building blocks is presented below, offering a rapid comparison of their fundamental characteristics.
| Property | Boc-D-aspartic acid 4-benzyl ester | This compound |
| Molecular Formula | C₁₆H₂₁NO₆ | C₁₆H₂₃NO₅ |
| Molecular Weight | 323.34 g/mol [1] | 309.36 g/mol |
| Appearance | White to off-white powder[1] | Not specified |
| Primary Reactive Group (for coupling) | Carboxylic Acid | Primary Alcohol |
| Primary Application | Peptide synthesis (amide bond formation)[1] | Synthesis of peptidomimetics and chiral ligands (ether or ester linkage formation) |
| Key Synthetic Strategy | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)[2] | Chiral pool synthesis, Mitsunobu reaction, acylation, etc. |
| Common Side Reactions | Aspartimide formation[3][4] | Standard alcohol reaction side products (e.g., elimination) |
Performance in Synthesis: A Comparative Overview
The divergent functionalities of these two molecules lead to distinct performance characteristics and applications in synthetic workflows.
Boc-D-aspartic acid 4-benzyl ester is a cornerstone of Boc-chemistry solid-phase peptide synthesis (SPPS).[5][2] Its free carboxylic acid is readily activated by a variety of coupling reagents to form an amide bond with the N-terminus of a growing peptide chain.
A significant challenge associated with the use of Boc-D-aspartic acid 4-benzyl ester in peptide synthesis is the formation of an aspartimide intermediate.[3][4] This side reaction, which can be catalyzed by both acid and base, leads to a mixture of α- and β-aspartyl peptides and can cause racemization, complicating purification and reducing the yield of the desired product.[3][6] The propensity for aspartimide formation is sequence-dependent, being more prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[5]
This compound , with its primary alcohol, is not directly applicable to standard peptide synthesis for chain elongation. Instead, it serves as a valuable chiral building block for the synthesis of peptidomimetics, unnatural amino acids, and other complex chiral molecules.[7][8] The hydroxyl group can undergo a variety of transformations, including:
-
Etherification: To introduce alkyl or aryl groups.
-
Esterification: To form ester linkages with carboxylic acids.
-
Mitsunobu reaction: For the introduction of various nucleophiles with inversion of stereochemistry.[9][10][11]
While direct, quantitative comparisons of coupling efficiency and yield are not applicable due to their different reactive groups, the choice between these two building blocks is dictated by the desired final product. For the incorporation of a D-aspartic acid residue into a peptide backbone, Boc-D-aspartic acid 4-benzyl ester is the reagent of choice. For the synthesis of molecules where the aspartic acid scaffold is modified at the 1-position to introduce ether, ester, or other functionalities, this compound is the appropriate starting material.
Experimental Protocols
Detailed methodologies for the application of each compound are provided below.
Protocol 1: Peptide Coupling using Boc-D-aspartic acid 4-benzyl ester in SPPS
This protocol outlines a standard manual solid-phase peptide synthesis coupling cycle.
Materials:
-
Pre-swollen peptide-resin with a free N-terminal amine
-
Boc-D-aspartic acid 4-benzyl ester (3 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (3 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Activation: In a separate reaction vessel, dissolve Boc-D-aspartic acid 4-benzyl ester, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.
Protocol 2: Mitsunobu Reaction with this compound
This protocol describes a general procedure for the esterification of the primary alcohol of this compound with a carboxylic acid under Mitsunobu conditions.
Materials:
-
This compound (1 equivalent)
-
Carboxylic acid (1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Reaction Setup: To a solution of this compound, the carboxylic acid, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The distinct synthetic applications of these two building blocks can be visualized through the following diagrams.
Conclusion
Boc-D-aspartic acid 4-benzyl ester and this compound are both valuable chiral building blocks derived from D-aspartic acid, but their synthetic utility is fundamentally different. The former is a key reagent for the incorporation of D-aspartic acid residues in peptide synthesis via amide bond formation, with the main challenge being the management of aspartimide side reactions. The latter, with its primary alcohol, serves as a versatile synthon for creating a diverse range of chiral molecules, including peptidomimetics and other complex structures, through reactions such as etherification, esterification, and the Mitsunobu reaction. The choice between these two reagents is therefore not one of direct performance competition but rather a strategic decision based on the desired molecular architecture. A thorough understanding of their respective reactivities and potential side reactions is crucial for their successful application in research and development.
References
- 1. Cas 51186-58-4,Boc-D-aspartic acid 4-benzyl ester | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-D-aspartinol 4-Benzyl Ester
This guide provides comprehensive procedures for the safe and compliant disposal of Boc-D-aspartinol 4-Benzyl Ester, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and professionals in drug development who handle this compound.
Disposal and Safety Parameters
| Parameter | Value / Recommendation | Source |
| Hazard Classification | Irritant | [1] |
| Toxicity | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract and skin irritation.[2] | [2] |
| Ecotoxicity | No data available. Should not be released into the environment.[2][3] | [2][3] |
| Biodegradation | The product itself and its degradation products are not considered toxic, though specific data is lacking.[2] | [2] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant.[4] | [4] |
| Incompatible Waste Streams | Strong oxidizing agents.[2] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] | [2][5] |
| Spill Containment Material | Inert absorbent material (e.g., vermiculite, sand).[5] | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Handling:
-
All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
2. Waste Collection:
-
Collect all waste materials contaminated with this compound, including residual product, empty containers, used gloves, and absorbent materials from spills.
-
Place these materials into a designated hazardous waste container that is compatible with the chemical.[5]
3. Waste Segregation:
-
The hazardous waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[5]
-
Keep organic and aqueous waste streams separate.[5]
-
Do not mix this waste with other chemical waste unless approved by your institution's EHS office.[5]
4. Container Management:
-
Keep the waste container tightly sealed when not in use.[5]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
5. Spill Response and Cleanup:
-
In the event of a small spill, contain the material using an inert absorbent like vermiculite or sand.[5]
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[5][7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
For large spills, evacuate the area and follow your institution's emergency procedures.[5]
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service.[5]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
